DO3A tert-Butyl ester
Description
Propriétés
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVTLJFPDOJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459679 | |
| Record name | DO3A-t-Bu-ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122555-91-3 | |
| Record name | DO3A-t-Bu-ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DO3A tert-Butyl Ester
Introduction
This compound, also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, is a key macrocyclic chelating agent precursor. Its structure is based on a cyclen (1,4,7,10-tetraazacyclododecane) ring, with three of the four nitrogen atoms functionalized with tert-butyl acetate (B1210297) groups. The remaining secondary amine serves as a reactive site for further conjugation. The tert-butyl ester groups act as protecting groups for the carboxylic acids, which, after deprotection, are responsible for coordinating with metal ions. This feature makes this compound a critical building block in the synthesis of custom chelators for various applications in medicine and biotechnology.
Primarily, DO3A-derived ligands are used to chelate lanthanide ions (like Gadolinium, Gd³⁺) for Magnetic Resonance Imaging (MRI) contrast agents and radionuclides (such as ⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In, ⁹⁰Y) for applications in nuclear medicine, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and radiotherapy.[1][2] The ability to attach a targeting moiety to the fourth nitrogen atom allows for the development of targeted imaging agents and radiopharmaceuticals that can selectively accumulate in specific tissues or cell types, such as tumors.[3]
This document provides a comprehensive overview of the chemical structure, properties, and common experimental protocols related to this compound.
Chemical Structure and Identification
The molecular structure of this compound consists of a twelve-membered tetraaza macrocycle with three pendant arms terminating in tert-butyl ester groups.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 122555-91-3[4][5][6][7][8][9][10] |
| Molecular Formula | C₂₆H₅₀N₄O₆[4][5][6][7][8][9][10] |
| Molecular Weight | 514.70 g/mol [4][5][7][8][9][11] |
| IUPAC Name | tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate |
| Synonyms | DO3A tert-butyl, DO3A-t-Bu-ester, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate[7][9][12][13] |
| InChI Key | NMHVTLJFPDOJOD-UHFFFAOYSA-N[6][7] |
| SMILES | CC(C)(C)OC(=O)CN1CCN(CC(=O)OC(C)(C)C)CCNCCN(CC(=O)OC(C)(C)C)CC1[7][9] |
Physicochemical and Computed Properties
This compound is typically supplied as a solid, ranging in appearance from white to off-white or pale brown.[5][8][13] It is stable under recommended storage conditions.
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Solid, Powder[5][7][8] |
| Appearance | White to yellow; Off-white to pale brown solid[8][13] |
| Purity | ≥98%[5][7][8][9] |
| Melting Point | 181-183°C[5] |
| Solubility | DMSO: ≥ 2.08 mg/mL (4.04 mM)[4]; also soluble in corn oil and formulations with SBE-β-CD.[4][14] A high solubility of 125 mg/mL (242.86 mM) in DMSO with sonication has also been reported.[11] |
| Storage (Solid) | Long-term at 2-8°C[5]; Dry, dark, and at -20°C for 1 year[7]; Powder at -20°C for 3 years, or at 4°C for 2 years.[8] |
| Storage (Solution) | In solvent at -80°C for 2 years, or at -20°C for 1 year.[8][14] |
Table 3: Computed Properties
| Property | Value |
| Topological Polar Surface Area (TPSA) | 100.65 Ų[9] |
| LogP | 1.5207[9] |
| Hydrogen Bond Donors | 1[6][9] |
| Hydrogen Bond Acceptors | 10[6][9] |
| Rotatable Bonds | 6-12[6][9] |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is the tris-alkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with tert-butyl bromoacetate (B1195939).[15][16] The reaction is typically performed in an organic solvent in the presence of a weak base to neutralize the hydrobromic acid formed.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
This protocol is a synthesized representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.[15][16]
-
Reagent Preparation: In a reaction vessel, suspend 1,4,7,10-tetraazacyclododecane (1 eq.) and sodium acetate (3.3 eq.) in dimethylacetamide (DMAC).
-
Reaction Initiation: Cool the suspension to approximately 10-15°C under an inert atmosphere.
-
Alkylation: Slowly add a solution of tert-butyl bromoacetate (3.3 eq.) in DMAC to the cooled suspension over 2-3 hours, maintaining the temperature between 10-15°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature (e.g., 25°C) and stir for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Product Isolation: Pour the reaction mixture into a large volume of water. Add solid potassium bicarbonate portionwise until the product precipitates as a white solid.
-
Purification:
-
Collect the precipitate by filtration.
-
Dissolve the crude solid in an organic solvent such as chloroform (B151607) or dichloromethane (B109758).
-
Wash the organic layer with water to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be obtained as a free base, which may solidify upon storage, or as a hydrobromide salt, which is noted to be more stable for long-term storage.[15][16]
-
Deprotection and Chelation Workflow
This compound serves as a protected precursor. To become an active chelator, the tert-butyl ester groups must be removed to reveal the carboxylic acids. This is typically achieved under acidic conditions. The resulting DO3A ligand can then be complexed with a metal ion of interest.
Caption: Workflow for deprotection and metal complexation.
Detailed Protocol for Deprotection and Gadolinium (Gd³⁺) Chelation:
This protocol is a general representation and may require optimization for specific DO3A-conjugated molecules.[17]
-
Deprotection: Dissolve the this compound derivative in a suitable solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for several hours until deprotection is complete.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Chelation:
-
Dissolve the resulting crude DO3A-ligand in water or a suitable buffer.
-
Adjust the pH of the solution to 5.5-6.5 using a base such as ammonium (B1175870) hydroxide (B78521) or sodium acetate.
-
Add an aqueous solution of a gadolinium salt (e.g., GdCl₃·6H₂O, 1.1 eq.).
-
Heat the reaction mixture (e.g., at 80-100°C) for several hours, monitoring the complexation.
-
-
Purification: The final Gd-DO3A complex can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for creating bifunctional chelators.[2] The available secondary amine on the cyclen ring allows for the covalent attachment of a wide range of molecules without compromising the chelating properties of the macrocycle after deprotection.
Key Application Areas:
-
MRI Contrast Agents: After deprotection and complexation with Gd³⁺, the resulting chelate can be conjugated to targeting vectors (peptides, antibodies, small molecules) to create targeted MRI contrast agents that enhance the signal in specific tissues.[3][17]
-
Radiopharmaceuticals: The deprotected DO3A ligand can chelate various radioisotopes for diagnostic imaging (e.g., ⁶⁸Ga for PET) or for targeted radionuclide therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[1] The bifunctional nature allows these radiometal complexes to be directed to cancer cells or other pathological sites.
-
Fluorescence Imaging: While less common, DO3A-derived ligands can also chelate luminescent lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺) for use in time-resolved fluorescence applications.[6]
The modular synthesis approach, enabled by intermediates like this compound, is a cornerstone of modern diagnostic and therapeutic agent development.[3] It allows for the systematic modification of targeting moieties, linkers, and chelators to optimize the pharmacokinetic and pharmacodynamic properties of the final conjugate.
References
- 1. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 122555-91-3 Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate AKSci Z5623 [aksci.com]
- 6. This compound | Esters | Ambeed.com [ambeed.com]
- 7. xcessbio.com [xcessbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemscene.com [chemscene.com]
- 10. precisepeg.com [precisepeg.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | C26H50N4O6 | CID 11237632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. make-chem.com [make-chem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]
- 16. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of DO3A tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of DO3A tert-butyl ester (DO3A-tBu-ester), a key intermediate in the synthesis of macrocyclic chelators for various applications, including magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. Understanding its physicochemical properties is crucial for its effective handling, storage, and application in research and development.
Solubility of this compound
The solubility of this compound has been determined in a variety of organic solvents and aqueous formulations relevant to both in vitro and in vivo studies. The quantitative data is summarized in the tables below.
Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | 62.5 | 121.43 | Requires sonication and warming to 60°C. Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended.[1] |
Solubility in Aqueous Formulations for In Vivo Studies
For in vivo applications, this compound is typically formulated using a combination of solvents to achieve sufficient concentration and biocompatibility.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 4.04 | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 4.04 | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 4.04 | Results in a clear solution.[1] |
Stability of this compound
The stability of this compound is a critical factor for its storage and handling. This section covers its stability in solid form, in solution, and under different pH conditions.
Storage Stability
Proper storage is essential to maintain the integrity of this compound. The recommended storage conditions are summarized below.
| Form | Storage Temperature (°C) | Duration |
| Powder | -20 | 3 years |
| Powder | 4 | 2 years |
| In Solvent | -80 | 2 years |
| In Solvent | -20 | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1]
pH-Dependent Stability and Hydrolysis
The tert-butyl ester groups of DO3A-tBu-ester are protecting groups that are designed to be removed under specific conditions to yield the final carboxylic acid chelator. This removal is typically achieved through acid-catalyzed hydrolysis.
-
Acidic Conditions: The tert-butyl ester groups are labile in strong acidic conditions. Procedures for the deprotection of DO3A-tBu-ester often utilize strong acids such as trifluoroacetic acid (TFA) to hydrolyze the esters to the corresponding carboxylic acids.[2][3] This indicates that the compound is unstable in highly acidic environments.
-
Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be significantly slower than under acidic or basic conditions. However, over extended periods, especially in aqueous solutions, some degree of hydrolysis may occur.
-
Basic Conditions: Ester hydrolysis can also be catalyzed by bases. While less common for the deprotection of tert-butyl esters due to competing reactions, prolonged exposure to basic conditions can lead to the saponification of the ester groups.
The diagram below illustrates the general mechanism of acid and base-catalyzed hydrolysis of one of the tert-butyl ester groups in this compound.
Caption: Hydrolysis of this compound.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound solutions as described in the literature.
Preparation of Stock Solutions in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Vortex mixer
-
Water bath or heater capable of reaching 60°C
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 62.5 mg/mL.
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, warm the solution to 60°C.[1]
-
Use sonication to aid dissolution.[1]
-
Once a clear solution is obtained, it can be used for further dilutions or stored appropriately.
Preparation of Aqueous Formulations for In Vivo Studies
The following protocols describe the preparation of 1 mL of working solution for each formulation.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL and mix.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To 900 µL of a 20% SBE-β-CD solution in saline, add 100 µL of the DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: DMSO/Corn Oil Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To 900 µL of corn oil, add 100 µL of the DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
The workflow for determining the solubility of this compound is depicted in the diagram below.
References
The Essential Shield: A Technical Guide to Tert-Butyl Ester Protecting Group Chemistry
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butyl (t-Bu) ester stands out as a robust and versatile shield for carboxylic acids. This technical guide provides an in-depth exploration of the core principles of tert-butyl ester chemistry, offering detailed experimental protocols, comparative data, and logical workflows to empower chemists in their synthetic endeavors.
The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its exceptional stability across a broad spectrum of reaction conditions, including exposure to nucleophiles and reducing agents.[1][2] Its popularity also stems from the mild and highly selective acidic conditions required for its removal.[3] This orthogonality is particularly valuable in the synthesis of complex molecules and is a foundational strategy in solid-phase peptide synthesis (SPPS).[4]
Core Principles: Protection and Deprotection Mechanisms
The introduction and removal of the tert-butyl ester protecting group are both acid-catalyzed processes that hinge on the formation of the relatively stable tert-butyl carbocation.
Protection typically involves the reaction of a carboxylic acid with a source of tert-butyl groups, such as tert-butanol (B103910) or isobutylene, in the presence of a strong acid catalyst.[1][5] The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the tert-butylating agent.
Deprotection is achieved by treating the tert-butyl ester with a strong acid, such as trifluoroacetic acid (TFA).[6] Protonation of the ester oxygen is followed by the elimination of isobutylene, which is a gas, and the regeneration of the carboxylic acid.[7] This irreversible loss of a gaseous byproduct drives the reaction to completion.
Methodologies for Introduction of the Tert-Butyl Ester Group
Several methods exist for the formation of tert-butyl esters, each with its own advantages depending on the substrate and the desired scale of the reaction. A recently developed, highly efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (t-BuOAc), which serves as both the solvent and the tert-butylating agent.[2][8] This method is particularly effective for the direct tert-butylation of free amino acids, which often have poor solubility in common organic solvents.[2]
| Substrate (Carboxylic Acid) | Reagents & Conditions | Yield (%) | Reference |
| Hydrocinnamic acid | 0.02 eq. Tf₂NH, t-BuOAc, 0 °C | 99 | [2] |
| Phenylacetic acid | 0.02 eq. Tf₂NH, t-BuOAc, 0 °C, 1 h | 99 | [2] |
| L-Phenylalanine | 1.1 eq. Tf₂NH, t-BuOAc, rt, 1 h | 99 | [8] |
| L-Glutamic acid | 1.1 eq. Tf₂NH, t-BuOAc, rt, 24 h | 77 (di-ester) | [8] |
| L-Cysteine | 1.1 eq. Tf₂NH, t-BuOAc, rt, 2 h | 95 (di-tert-butylated) | [8] |
| L-pyroglutamic acid | HClO₄, t-BuOAc, rt, 18 h | 70 | [9] |
Experimental Protocol: Tert-Butylation using Tf₂NH and t-BuOAc[2]
-
To a solution of the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL, 0.1 M) at 0 °C, add a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 mmol) in dichloromethane (B109758) (CH₂Cl₂).
-
Stir the mixture at the specified temperature (e.g., 0 °C or room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude tert-butyl ester.
-
Purify the product by flash column chromatography if necessary.
Methodologies for Cleavage of the Tert-Butyl Ester Group
The deprotection of tert-butyl esters is most commonly achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.
| Substrate (Tert-Butyl Ester) | Reagents & Conditions | Time | Yield (%) | Reference |
| Aromatic tert-butyl esters | p-TsOH·H₂O (2.0 eq.), microwave (700W), solvent-free | 3-4 min | 85-95 | [10] |
| N-(PhF)alanine tert-butyl ester | ZnBr₂ (500 mol%), CH₂Cl₂, rt | 24 h | 75 | [11] |
| N-Boc-L-alanine tert-butyl ester | "Magic Blue" (30 mol%), HSiEt₃ (2 eq.), MeCN, rt | 1 h | Quantitative | [12] |
| General Ugi product | TFA/CH₂Cl₂ (1:1), rt | 5 h | - (used crude) | [13] |
| General tert-butyl ester | 50% TFA in CH₂Cl₂, rt | - | - | [6] |
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)[13]
-
Dissolve the tert-butyl ester (1.0 mmol) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for the required duration (typically 1-5 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA.
-
Dissolve the residue in an appropriate organic solvent (e.g., CH₂Cl₂) and wash with water and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
Strategic Application in Complex Synthesis
The selection of a protecting group strategy is a critical decision in the planning of a complex synthesis. The tert-butyl ester is often chosen for its robustness and the mild conditions required for its removal.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
The Cornerstone of Targeted Radiopharmaceuticals: An In-depth Technical Guide to DO3A tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted radiopharmaceutical development, the choice of chelator is paramount to the success of a diagnostic or therapeutic agent. The chelator's ability to stably bind a radionuclide and be efficiently conjugated to a targeting vector dictates the agent's in vivo performance and ultimate clinical utility. Among the array of chelating agents, 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) derivatives have emerged as a versatile and reliable platform. This guide focuses on a key intermediate, DO3A tert-butyl ester, providing a comprehensive technical overview of its properties, conjugation chemistry, and application in the development of targeted radiopharmaceuticals.
This compound serves as a protected precursor, enabling the regioselective functionalization of the macrocycle for subsequent conjugation to targeting biomolecules such as peptides and antibodies. The tert-butyl ester protecting groups offer stability during conjugation and are readily removed under acidic conditions to yield the final chelating moiety for radiolabeling. This guide will delve into the experimental protocols, quantitative data, and underlying biological pathways relevant to the use of this compound in creating next-generation radiopharmaceuticals.
Chemical Properties of this compound
This compound, also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl acetate), is a macrocyclic compound that serves as a crucial building block in the synthesis of bifunctional chelating agents.[1] Its chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | [2] |
| Synonyms | DO3A-t-Bu-ester, DO3A tert-butyl | [3][4] |
| CAS Number | 122555-91-3 | [2][4] |
| Molecular Formula | C₂₆H₅₀N₄O₆ | [1][4] |
| Molecular Weight | 514.71 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically >96% | [5] |
| Solubility | Soluble in DMSO (62.5 mg/mL with sonication and warming) | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Experimental Protocols
Detailed methodologies are critical for the successful development of radiopharmaceuticals. The following sections provide step-by-step protocols for the key experimental stages involving this compound.
Conjugation of this compound to a Targeting Peptide
This protocol describes the conjugation of a DO3A derivative to the lysine (B10760008) side chain of a peptide via an N-hydroxysuccinimide (NHS) ester activated carboxylic acid on the chelator.
Materials:
-
DO3A-NHS ester (or DO3A with a free carboxylic acid to be activated in situ)
-
Targeting peptide with an available lysine residue
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Buffer for conjugation (e.g., 0.1 M sodium bicarbonate, pH 8-9)[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[7][8]
-
Solvents for HPLC: Acetonitrile (B52724) (ACN) and water, both with 0.1% Trifluoroacetic acid (TFA)[8]
Procedure:
-
Activation of DO3A-tert-butyl ester (if not using a pre-activated NHS ester):
-
Dissolve DO3A-tert-butyl ester with a linker containing a terminal carboxylic acid in anhydrous DMF.
-
Add an activating agent such as N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or a mixture of N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).
-
Stir the reaction at room temperature for 1-2 hours to form the DO3A-NHS ester.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide in the conjugation buffer at a concentration of 5-20 mg/mL.[6]
-
Dissolve the DO3A-NHS ester in a minimal amount of DMF or DMSO.[6]
-
Add the DO3A-NHS ester solution to the peptide solution. A molar excess of the NHS ester (e.g., 8-fold) is often used for mono-labeling.[9][10]
-
Add a small amount of DIPEA to maintain a basic pH (8-9).
-
Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours.[6]
-
-
Purification of the DO3A-Peptide Conjugate:
-
Acidify the reaction mixture with a small amount of TFA.
-
Purify the crude conjugate using a preparative or semi-preparative RP-HPLC system.[8]
-
Use a C18 column and a linear gradient of increasing acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 70% acetonitrile over 30 minutes.[11]
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the identity and purity of the DO3A-peptide conjugate.
-
Combine the pure fractions and lyophilize to obtain the purified conjugate as a white powder.[8]
-
Deprotection of tert-Butyl Esters
The tert-butyl protecting groups are removed to allow for chelation of the radionuclide. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).
Materials:
-
Purified DO3A-peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional)
-
Triisopropylsilane (TIS) or other scavengers (optional, to prevent side reactions)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the lyophilized DO3A-peptide conjugate in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[5] Alternatively, a solution of TFA in DCM (e.g., 1:1 v/v) can be used.[4]
-
Stir the solution at room temperature for 2-5 hours.[4][5] The progress of the reaction can be monitored by HPLC, where the deprotected peptide will have a shorter retention time.[12]
-
Remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The final deprotected DO3A-peptide conjugate is typically obtained as a TFA salt.
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol describes a typical radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
Deprotected DO3A-peptide conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator (typically in 0.1 M HCl)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)[13]
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Place a sterile, pyrogen-free reaction vial in a lead-shielded hot cell.
-
Add a specific amount of the deprotected DO3A-peptide conjugate (e.g., 5-20 µg) to the reaction vial.
-
Add the sodium acetate buffer to the vial to adjust the pH to 3.5-4.5 for optimal labeling.[13]
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Heat the reaction mixture at 85-95°C for 5-15 minutes.[13]
-
After the incubation period, cool the reaction vial.
-
Perform quality control to determine the radiochemical purity (RCP). This is often done using radio-TLC with a suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5) or by radio-HPLC.[14]
Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines a general procedure for labeling a DOTA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
Deprotected DO3A-peptide conjugate
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate or ammonium (B1175870) acetate buffer (0.5 M, pH 5.5-6.0)[2]
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a shielded hot cell, add the deprotected DO3A-peptide conjugate (e.g., 20 µg) to a sterile reaction vial.[2]
-
Add the acetate buffer to the vial.
-
Add the ¹⁷⁷LuCl₃ solution to the reaction mixture.
-
Adjust the pH to 5.5-6.0 if necessary.[2]
-
Heat the reaction at 100°C for 30 minutes.[2]
-
After cooling, perform quality control using radio-TLC or radio-HPLC to determine the RCP.
Quantitative Data
The following tables summarize key quantitative data for the development of radiopharmaceuticals using DO3A-based chelators.
Table 1: Conjugation and Deprotection Yields
| Targeting Vector | Chelator Conjugation Yield | Deprotection Yield | Reference(s) |
| Peptide on solid support | 85-92% | Not specified | [4] |
| Peptide in solution | ~80% | Not specified | [14] |
| Octreotide derivative | 31.8% (overall yield) | Included in overall yield | [15] |
Table 2: Radiolabeling Efficiency and Specific Activity
| Radiopharmaceutical | Radionuclide | Radiochemical Purity (RCP) | Specific Activity | Reference(s) |
| ⁶⁸Ga-DO3A-Exendin-4 | ⁶⁸Ga | >95% | >100 MBq/nmol | [1] |
| ⁶⁸Ga-PSMA-HBED-CC | ⁶⁸Ga | >99% | Not specified | [16] |
| ⁶⁸Ga-DOTA-RGD | ⁶⁸Ga | >95% | 8.7 ± 1.1 GBq/µmol | [17] |
| ¹⁷⁷Lu-DOTA-Bombesin | ¹⁷⁷Lu | >99% | Not specified | [2] |
| ¹⁷⁷Lu-DOTATATE | ¹⁷⁷Lu | >99% | 26.0 MBq/µg |
Table 3: In Vitro and In Vivo Stability
| Radiopharmaceutical | Stability Medium | Time Point | % Intact | Reference(s) |
| ⁶⁸Ga-DOTA-E(cRGDfK)₂ | Human Serum Albumin | 2 hours | >95% | |
| ¹⁷⁷Lu-DOTA-Bombesin | Human Serum | 7 days | >98% | [2] |
| ¹⁷⁷Lu-DOTA-Bombesin analog | Human Plasma | 1 hour | Stable | [3] |
| ¹⁷⁷Lu-DOTATATE | Human Plasma (in vivo) | 24 hours | 23% ± 5% | |
| ¹⁷⁷Lu-DOTATATE | Human Plasma (in vivo) | 96 hours | 1.7% ± 0.9% |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the development and application of targeted radiopharmaceuticals.
Signaling Pathways
The efficacy of targeted radiopharmaceuticals relies on their ability to bind to specific receptors that are overexpressed on cancer cells. The binding of the radiolabeled ligand to its receptor initiates a cascade of intracellular signals that can influence cell proliferation, survival, and function. The following diagrams illustrate the signaling pathways for two common targets: Prostate-Specific Membrane Antigen (PSMA) and Somatostatin Receptors (SSTRs).
Caption: PSMA signaling pathway in prostate cancer.[2]
Caption: Somatostatin receptor signaling pathway.[3][4]
Experimental Workflow
The development of a targeted radiopharmaceutical follows a logical progression from chemical synthesis to preclinical evaluation. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for radiopharmaceutical development.
Conclusion
This compound is an indispensable tool in the design and synthesis of targeted radiopharmaceuticals. Its chemical properties allow for robust and efficient conjugation to a wide array of targeting molecules, while the tert-butyl protecting groups provide a straightforward deprotection strategy prior to radiolabeling. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers in the field, facilitating the development of novel radiopharmaceuticals with the potential for significant clinical impact. As our understanding of cancer biology and receptor signaling deepens, the versatile chemistry of this compound will undoubtedly continue to play a central role in the creation of the next generation of precision radiodiagnostics and radiotherapeutics.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical evaluation of radiopharmaceuticals: Expectations and challenges (Part I) - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Radiopharmaceutical innovation: Giving cancer drugs second chances and creating new therapeutic possibilities | pharmaphorum [pharmaphorum.com]
- 17. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Fmoc-D-Asn(Trt)-OH (CAS No. 122555-91-3) in Peptide Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of Fmoc-D-Asn(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). It details the rationale for its use, its advantages over alternatives, and protocols for its application, with a focus on preventing common side reactions and ensuring high peptide purity.
Introduction: The Challenge of Incorporating Asparagine
Nα-Fmoc-Nγ-trityl-D-asparagine, identified by CAS number 122555-91-3, is a protected amino acid derivative indispensable for the synthesis of peptides containing D-asparagine. The incorporation of asparagine (Asn) residues into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) presents a significant chemical challenge.[1] The primary issue arises from the amide group in the asparagine side chain, which is susceptible to undesirable side reactions during the synthesis cycle.
The two principal protecting groups in this reagent, Fmoc and Trt, provide an orthogonal protection strategy essential for modern peptide synthesis.[2] The base-labile Fmoc group temporarily protects the α-amino group, while the acid-labile trityl (Trt) group offers robust, semi-permanent protection for the side-chain amide.[3][4] This dual protection is key to achieving high-purity peptides.
The Critical Role of the Trityl (Trt) Side-Chain Protection
The use of a protecting group on the asparagine side chain is crucial for preventing two major side reactions that compromise the yield and purity of the final peptide.
-
Dehydration to Nitrile: During the carboxyl activation step required for peptide bond formation (e.g., using carbodiimide (B86325) reagents like DCC), the unprotected side-chain amide of asparagine can be dehydrated to form a β-cyano-alanine residue.[1][4][5] This impurity is difficult to separate from the desired peptide. The bulky trityl group sterically shields the amide, effectively preventing this reaction.[6][7][8]
-
Aspartimide Formation: Under both acidic and basic conditions encountered during SPPS (such as piperidine (B6355638) treatment for Fmoc removal), a peptide sequence containing aspartic acid or asparagine can cyclize to form a five-membered aspartimide ring.[6][9] This intermediate can subsequently reopen to yield a mixture of the desired α-linked peptide and an undesired β-linked isoaspartate peptide, or react with piperidine to form piperidide adducts.[9] The Trt group minimizes the risk of aspartimide formation originating from an asparagine residue.
The workflow below illustrates the central role of Fmoc-D-Asn(Trt)-OH in the iterative cycle of solid-phase peptide synthesis.
Quantitative & Qualitative Advantages
The use of Fmoc-D-Asn(Trt)-OH provides several documented benefits over its unprotected counterpart, Fmoc-D-Asn-OH, leading to a more efficient and reliable synthesis process.
| Parameter | Fmoc-D-Asn(Trt)-OH (Side-Chain Protected) | Fmoc-D-Asn-OH (Unprotected) |
| Purity of Final Peptide | Significantly higher due to prevention of side reactions.[6][7] | Lower purity due to nitrile formation and potential for aspartimide-related byproducts.[1][5] |
| Process Reliability | More consistent and predictable coupling outcomes.[6] | Prone to sequence-dependent complications and difficult purifications. |
| Solubility | Readily soluble in standard SPPS solvents (DMF, NMP).[4][7][8] | Exhibits very low solubility, which can hinder reaction kinetics and efficiency.[4][7] |
| Side Reaction Risk | Dehydration and aspartimide formation are effectively suppressed.[1][6] | High risk of side-chain dehydration to nitrile, especially with carbodiimide activators.[4] |
Experimental Protocols
The following protocols provide a generalized methodology for the use of Fmoc-D-Asn(Trt)-OH in an automated or manual SPPS workflow. Reagent equivalents are based on the initial resin loading.
| Reagent / Material | Role / Purpose | Typical Concentration / Grade |
| Resin | Solid support (e.g., Rink Amide, Wang). | 0.1 - 1.0 mmol/g loading |
| Solvents | Resin swelling, washing, reaction medium. | DMF, DCM (Peptide Synthesis Grade) |
| Fmoc-D-Asn(Trt)-OH | Amino acid building block. | 3-5 molar equivalents |
| Coupling Reagent | Carboxyl group activation. | HATU, HBTU (3-5 molar equivalents) |
| Base | Activation and maintaining basic pH. | DIPEA, 2,4,6-Collidine (6-10 molar equivalents) |
| Deprotection Reagent | Removal of Fmoc group. | 20% (v/v) Piperidine in DMF |
| Cleavage Cocktail | Cleavage from resin & side-chain deprotection. | Reagent K: TFA/H₂O/Phenol/TIS (see below) |
| Scavenger | Traps reactive cations (e.g., trityl). | Triisopropylsilane (TIS) |
This protocol assumes a starting peptide-resin with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes prior to synthesis.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3-5 eq) and a coupling reagent like HATU (0.95 eq relative to amino acid) in DMF.
-
Add a base such as DIPEA (2 eq relative to amino acid) to the solution.
-
Allow the mixture to pre-activate for 3-8 minutes at room temperature.[10]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Optional: Monitor coupling completion with a qualitative ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling step can be repeated.[11]
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Fmoc Group Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.[12]
-
Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
-
Final Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene byproducts. The resin is now ready for the next coupling cycle.
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including Trt) are removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under a vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail. For peptides containing Trt-protected residues, a scavenger is mandatory. A standard mixture is Reagent K : 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% TIS. A simpler and highly effective alternative is TFA / TIS / Water (95:2.5:2.5) .[11][13]
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate gently at room temperature. The solution will often turn a distinct yellow or orange color due to the formation of the stable trityl cation.[11][13]
-
The reaction time is typically 2-4 hours.[11] Note: If an Asn(Trt) residue is at the N-terminus, cleavage may be slower, and the deprotection time should be extended towards the upper end of this range or slightly longer.[7][13]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Pellet the precipitated peptide via centrifugation, decant the ether, and wash the pellet again with cold ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
The diagram below outlines the decision-making process for the final cleavage and workup.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fmoc-D-Asn(Trt)-OH [myskinrecipes.com]
- 4. peptide.com [peptide.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of DOTA-tris(t-Bu)ester to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[1][2][3] 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a widely utilized chelator due to its ability to form highly stable complexes with a variety of trivalent radiometals.[4] This document provides detailed protocols for the conjugation of a commonly used derivative, DOTA-tris(t-Bu)ester, to peptides. This derivative possesses three tert-butyl protected carboxylic acids and one free carboxylic acid, enabling its covalent attachment to free amino groups on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue, while preventing crosslinking.[5]
The protocols outlined below cover both solution-phase and solid-phase peptide synthesis (SPPS) conjugation methods. These methodologies are essential for researchers in academia and industry working on the development of novel peptide-based imaging agents and therapeutics.[1][6]
Data Presentation
Table 1: Summary of Quantitative Data for DOTA-Peptide Conjugation
| Parameter | Solution-Phase Conjugation | Solid-Phase Conjugation | Reference |
| Typical Yield | 58% - 85% (isolated yield after purification) | 17% - 40% (overall yield after cleavage and purification) | [7][8][9] |
| Purity (Post-HPLC) | >95% | >95% | [8] |
| DOTA-tris(t-Bu)ester Equivalents | 1.5 - 3 equivalents | 3 equivalents | [7] |
| Coupling Time | 5 - 16 hours | 3 - 5 hours | [7][8] |
| Radiolabeling Efficiency (with 68Ga) | >90% | 90% - 95% | [7][8] |
Experimental Protocols
Protocol 1: Solution-Phase Conjugation of DOTA-tris(t-Bu)ester to a Peptide
This protocol describes the conjugation of DOTA-tris(t-Bu)ester to a purified peptide in solution. This method is suitable for peptides that are stable and soluble in organic solvents.
Materials:
-
Peptide with a free primary amine (N-terminus or lysine side chain)
-
DOTA-tris(t-Bu)ester
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Quenching solution: Water
-
Deprotection solution: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Analytical instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Methodology:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Activation of DOTA-tris(t-Bu)ester: In a separate vial, dissolve DOTA-tris(t-Bu)ester (1.5-3 equivalents relative to the peptide) in anhydrous DMF. Add HATU (1.5-3 equivalents) and DIPEA (3-6 equivalents). Allow the mixture to pre-activate for 15 minutes at room temperature.[7]
-
Conjugation Reaction: Add the activated DOTA-tris(t-Bu)ester solution to the peptide solution. Stir the reaction mixture at room temperature for 5-16 hours.[7][8] The progress of the reaction can be monitored by LC-MS.
-
Quenching the Reaction: After the reaction is complete, add water to quench any remaining activated ester.
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Deprotection: Treat the crude product with a deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature to remove the tert-butyl protecting groups from the DOTA moiety and any acid-labile protecting groups on the peptide.
-
Purification: Purify the DOTA-peptide conjugate by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).[10][11]
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[7][11] Lyophilize the pure fractions to obtain the final DOTA-peptide conjugate as a white powder.
Protocol 2: Solid-Phase Conjugation of DOTA-tris(t-Bu)ester to a Peptide
This protocol describes the conjugation of DOTA-tris(t-Bu)ester to a peptide while it is still attached to the solid-phase resin. This method is advantageous as it simplifies purification by allowing excess reagents to be washed away.[3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
DOTA-tris(t-Bu)ester
-
Coupling agents: HATU
-
Base: DIPEA
-
Solvent: Anhydrous DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage and deprotection cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Purification: RP-HPLC system with a C18 column
-
Analytical instruments: Mass spectrometer
Methodology:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30-60 minutes.
-
Activation of DOTA-tris(t-Bu)ester: In a separate vial, dissolve DOTA-tris(t-Bu)ester (3 equivalents relative to the resin substitution) in anhydrous DMF. Add HATU (3 equivalents) and DIPEA (6 equivalents). Allow the mixture to pre-activate for 15 minutes at room temperature.[7]
-
Conjugation Reaction: Drain the DMF from the swollen resin and add the activated DOTA-tris(t-Bu)ester solution. Agitate the mixture at room temperature for 3-5 hours.[7]
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[7]
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the tert-butyl protecting groups and other side-chain protecting groups.[7]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the crude DOTA-peptide conjugate by preparative RP-HPLC.[12]
-
Characterization: Confirm the identity and purity of the final DOTA-peptide conjugate using analytical RP-HPLC and mass spectrometry. Lyophilize the pure fractions.
Visualizations
Experimental Workflow
Caption: Workflow for solution-phase and solid-phase DOTA-peptide conjugation.
Logical Relationship in Peptide-Drug Conjugate (PDC) Development
Caption: Key steps in developing DOTA-peptide based radiopharmaceuticals.
References
- 1. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biosyn.com [biosyn.com]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 9. download.uni-mainz.de [download.uni-mainz.de]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of a peptide targeted small molecular Gd-DOTA monoamide conjugate for MR molecular imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of tert-Butyl Esters in DO3A using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a crucial building block in the synthesis of various imaging and therapeutic agents, particularly as a precursor to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives used in MRI contrast agents and radiopharmaceuticals. The synthesis of functionalized DO3A derivatives often involves the use of protecting groups for the carboxylic acid functionalities to prevent unwanted side reactions. The tert-butyl ester is a commonly employed protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.
Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of tert-butyl esters in DO3A-tri-tert-butyl ester (DO3A-tBu₃) due to its high efficiency, the volatility of the resulting byproducts, and the mild reaction conditions required.[1] This application note provides a detailed protocol for the acidic cleavage of tert-butyl esters from DO3A-tBu₃ using TFA, along with a summary of reported reaction conditions and yields.
Reaction Mechanism
The deprotection of tert-butyl esters with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is subsequently deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or it can be trapped by scavengers.[2][3] The use of excess TFA ensures the reaction proceeds to completion.
Quantitative Data Summary
The deprotection of DO3A-tri-tert-butyl ester using TFA is generally a high-yielding reaction. The following table summarizes quantitative data compiled from various literature sources. It is important to note that yields are highly dependent on the specific substrate, reaction scale, and purification method.
| Starting Material | TFA Concentration (v/v) | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference/Notes |
| DO3A-tri-tert-butyl ester derivative | 50% | Dichloromethane (B109758) (DCM) | 5 | Room Temperature | 96 | [4] |
| Ugi Product with tert-butyl ester | 50% | Dichloromethane (DCM) | 5 | Room Temperature | 93 | [4] |
| N-Alkylated DO3A-tri-tert-butyl ester | Not specified | Dichloromethane (DCM) | Not specified | Not specified | 77 | [5] |
| General tert-Butyl Esters | 50% | Dichloromethane (DCM) | Not specified | Room Temperature | High | A common general condition.[6] |
| Ugi Product with tert-butyl ester | 50% | Dichloromethane (DCM) | 5 | Room Temperature | Quantitative | [4] |
Experimental Protocols
Protocol 1: Standard Deprotection of DO3A-tri-tert-butyl ester
This protocol is a general and widely used method for the deprotection of DO3A-tri-tert-butyl ester.
Materials:
-
DO3A-tri-tert-butyl ester
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Dissolve the DO3A-tri-tert-butyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. The final TFA concentration will be approximately 50% (v/v).
-
Stir the reaction mixture at room temperature for 3 to 5 hours.[1]
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) (2-3 times).
-
The resulting residue is the crude DO3A as a TFA salt. For many subsequent applications, this crude product can be used without further purification.
-
For purification, dissolve the residue in a minimal amount of a suitable solvent (e.g., water or methanol) and precipitate the product by adding a less polar solvent, such as diethyl ether.
-
Collect the precipitated solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield the purified DO3A-TFA salt.
Protocol 2: Deprotection and Work-up for Isolation of the Free Carboxylic Acid
This protocol includes an aqueous work-up to isolate the deprotected DO3A as a free carboxylic acid, which may be necessary for certain subsequent reactions.
Materials:
-
DO3A-tri-tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
After evaporation of the solvent and excess TFA, dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash it twice with deionized water and once with a saturated sodium chloride solution.[4]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected DO3A as a white or pale yellow solid.[4]
Mandatory Visualizations
Reaction Mechanism of TFA-mediated Deprotection of a tert-Butyl Ester
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of DO3A-Conjugated Biomolecules Using HPLC
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The conjugation of biomolecules (such as peptides, antibodies, and proteins) with macrocyclic chelators like 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) is a critical step in the development of targeted radiopharmaceuticals for imaging and therapy. DO3A securely complexes radiometals, and when conjugated to a biomolecule, directs this radioactivity to specific biological targets. Following the conjugation reaction, the resulting mixture contains the desired DO3A-biomolecule conjugate, unconjugated biomolecule, excess DO3A-linker, and other reaction by-products. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of these conjugates, ensuring high purity and homogeneity, which are critical for subsequent applications.[1][2]
This document provides detailed protocols and guidelines for purifying DO3A-conjugated biomolecules using various HPLC modes, including Reversed-Phase (RP-HPLC), Size-Exclusion (SEC), and Ion-Exchange (IEX) chromatography.
Selecting the Appropriate HPLC Purification Strategy
The choice of HPLC mode is dictated by the physicochemical properties of the biomolecule and the nature of the impurities to be removed. The conjugation of DO3A alters the biomolecule's hydrophobicity, size, and net charge, which can be exploited for separation.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and powerful technique for purifying peptides and smaller proteins.[3][4] Separation is based on hydrophobicity. The addition of the DO3A-linker typically increases the hydrophobicity of the biomolecule, allowing for its separation from the more polar, unconjugated starting material.[5]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius (size).[6] It is highly effective for removing high-molecular-weight aggregates that may form during the conjugation or purification process. It can also be used to separate the high-molecular-weight conjugate from small molecule impurities like excess DO3A-linker.[6]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge.[7][8][9] DO3A contains three carboxylic acid groups, and its conjugation to a biomolecule will typically introduce additional negative charges at neutral or basic pH, altering the isoelectric point (pI). This change in charge can be used to separate the conjugate from the unconjugated biomolecule.[10]
Below is a logical workflow for selecting the appropriate purification strategy.
Experimental Protocols
The following protocols are generalized and should be optimized for each specific DO3A-conjugated biomolecule.[11]
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is ideal for purifying DO3A-conjugated peptides and small proteins.
Methodology:
-
Column Selection: Choose a C18 or C8 silica-based column. For peptides and small proteins, wide-pore columns (300 Å) are recommended to ensure proper interaction.[5]
-
Sample Preparation:
-
Dissolve the crude lyophilized conjugation mixture in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Elute the conjugate using a linear gradient of Mobile Phase B.
-
Monitor the elution profile using UV detection at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).[12]
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the target conjugate peak.
-
Analyze the purity of collected fractions using analytical RP-HPLC and Mass Spectrometry (MS).
-
Pool the pure fractions and lyophilize to obtain the final product.[11]
-
Typical RP-HPLC Parameters:
| Parameter | Peptides (<10 kDa) | Proteins/Antibodies (>10 kDa) |
|---|---|---|
| Column Type | C18, 300 Å, 3-5 µm | C4 or C8, 300 Å, 3-5 µm |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 4.6 x 150 mm or 2.1 x 100 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA or 0.1% FA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA or 0.1% FA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Gradient | 5-65% B over 30-40 min | 20-80% B over 30 min |
| Temperature | 25 - 40 °C | 40 - 60 °C |
| Detection | UV at 214 nm & 280 nm | UV at 280 nm |
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol is best suited for removing aggregates or for rapid buffer exchange and desalting.
Methodology:
-
Column Selection: Choose a silica-based SEC column with a pore size appropriate for the molecular weight range of the conjugate and its potential aggregates.
-
Sample Preparation:
-
Ensure the sample is fully dissolved in the SEC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4). The salt is crucial to prevent secondary ionic interactions with the column matrix.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a sample volume that is typically 1-2% of the total column volume to avoid overloading.
-
Run the separation in isocratic mode. Larger molecules (aggregates) will elute first, followed by the monomeric conjugate, and finally smaller impurities.[6]
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the monomeric peak.
-
Confirm the identity and purity via analytical SEC, RP-HPLC, and/or SDS-PAGE.
-
Typical SEC Parameters:
| Parameter | Value |
|---|---|
| Column Type | Silica-based, diol-coated |
| Column Dimensions | 7.8 x 300 mm |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Mode | Isocratic |
| Temperature | 25 °C (Ambient) |
| Detection | UV at 280 nm |
| Expected Purity | >95% (monomer) |
| Typical Recovery | >90% |
Protocol 3: Ion-Exchange Chromatography (IEX)
This protocol is effective when the DO3A conjugation significantly alters the net charge of the biomolecule.
Methodology:
-
Column Selection:
-
Anion-Exchange (AEX): Use if the conjugate is more negatively charged than the unconjugated biomolecule (common for DO3A) and binds to a positively charged stationary phase.[10]
-
Cation-Exchange (CEX): Use if the conjugate is more positively charged and binds to a negatively charged stationary phase.[7]
-
-
Sample Preparation:
-
Buffer exchange the sample into the low-salt Mobile Phase A.
-
Adjust the pH of the sample to be at least 1 pH unit above (for AEX) or below (for CEX) the pI of the molecule you want to bind.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding): Low salt buffer (e.g., 20 mM Tris, pH 8.0 for AEX).
-
Mobile Phase B (Elution): High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for AEX).
-
-
Chromatographic Conditions:
-
Equilibrate the column with Mobile Phase A.
-
Load the sample onto the column. Unbound species will flow through.
-
Wash the column with Mobile Phase A to remove any remaining unbound impurities.
-
Elute the bound conjugate using a linear gradient of increasing salt concentration (Mobile Phase B).[9]
-
-
Fraction Collection & Analysis:
-
Collect fractions across the elution peak.
-
Analyze purity by analytical IEX, RP-HPLC, or SDS-PAGE.
-
Pool pure fractions and perform buffer exchange/desalting, often using SEC or dialysis.
-
Typical IEX Parameters:
| Parameter | Anion-Exchange (AEX) | Cation-Exchange (CEX) |
|---|---|---|
| Column Type | Strong (Q) or Weak (DEAE) | Strong (S) or Weak (CM) |
| Mobile Phase A | 20 mM Tris, pH 8.0 | 20 mM MES, pH 6.0 |
| Mobile Phase B | 20 mM Tris, 1 M NaCl, pH 8.0 | 20 mM MES, 1 M NaCl, pH 6.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 0-50% B over 30 min | 0-50% B over 30 min |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV at 280 nm | UV at 280 nm |
General Workflow for Purification and Analysis
The overall process from conjugation to final product involves several key steps, as illustrated in the diagram below.
References
- 1. HPLC Separation of DOTA and DO3A MS- compatible mobile phase | SIELC Technologies [sielc.com]
- 2. HPLC Separation of DOTA and DO3A on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. bachem.com [bachem.com]
- 4. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Utilizing DO3A tert-butyl Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of metal chelators into peptides is a cornerstone of modern radiopharmaceutical development and molecular imaging. The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is of particular interest due to its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), which are pivotal for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, respectively.[1][2][3][4][5] The tri-tert-butyl protected form of DOTA, specifically 1,4,7-tris(tert-butylacetate)-1,4,7,10-tetraazacyclododecane ester (often referred to as DOTA-tris(t-Bu ester)), is a key reagent that is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][6] This compatibility allows for the precise, site-specific incorporation of the DOTA moiety into a peptide sequence.
These application notes provide detailed protocols and workflows for the use of DO3A tert-butyl ester derivatives in SPPS, covering direct coupling to the N-terminus, on-resin synthesis of the DOTA moiety, and subsequent radiolabeling of the DOTA-conjugated peptides.
Key Applications
-
Development of PET imaging agents: DOTA-conjugated peptides can be labeled with ⁶⁸Ga for the sensitive and specific imaging of tumors and other pathological conditions.[1][4]
-
Targeted radionuclide therapy: Radiolabeling with therapeutic isotopes like ¹⁷⁷Lu enables the targeted delivery of radiation to cancer cells, minimizing damage to healthy tissues.[2][5]
-
MRI contrast agents: DOTA can chelate paramagnetic ions like Gadolinium (Gd³⁺), and peptide conjugates can serve as targeted MRI contrast agents.[7][8]
-
Bacterial infection imaging: Radiolabeled DOTA-peptides are being explored for their potential in diagnosing bacterial infections.[2][9]
Experimental Protocols
Protocol 1: N-Terminal Peptide Conjugation with Commercial DOTA-tris(t-Bu ester)
This protocol outlines the standard procedure for coupling commercially available DOTA-tris(t-Bu ester) to the N-terminus of a resin-bound peptide.
1. Resin Preparation and Peptide Synthesis:
-
Begin with a suitable resin, such as Rink Amide resin, and swell it in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
-
Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence.[1]
-
After the final amino acid coupling, remove the N-terminal Fmoc protecting group using 20% piperidine (B6355638) in DMF.[1][10]
-
Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM).
2. DOTA Coupling:
-
Prepare a solution of DOTA-tris(t-Bu ester) (2.5 equivalents relative to the resin loading), a coupling agent like HATU (2.5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (5 equivalents) in DMF.[5]
-
Pre-activate the mixture for 15 minutes at room temperature.[5]
-
Add the activated DOTA solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed overnight at room temperature with gentle agitation.[5]
-
Monitor the reaction completion using a qualitative test such as the Kaiser test (a negative result indicates complete coupling).[5]
-
Wash the resin extensively with DMF and DCM.
3. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), for 2-3 hours at room temperature to simultaneously cleave the peptide from the resin and remove the tert-butyl protecting groups from the DOTA moiety and amino acid side chains.[10][11]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.[10]
-
Lyophilize the crude peptide to obtain a dry powder.
4. Purification:
-
Purify the DOTA-conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Confirm the identity and purity of the final product by mass spectrometry.[5]
Protocol 2: On-Resin Synthesis of DOTA Moiety
As an alternative to using expensive and sometimes impure commercial DOTA-tris(t-Bu ester), the DOTA chelator can be assembled directly on the N-terminus of the resin-bound peptide.[1][3]
1. Bromoacetylation of the N-terminus:
-
Following the final Fmoc deprotection of the peptide-resin, acylate the N-terminal amine with bromoacetic acid. This can be achieved by activating bromoacetic acid with HOBt/DIC.[1]
2. Nucleophilic Displacement with Cyclen:
-
React the bromoacetylated peptide-resin with an excess of cyclen (1,4,7,10-tetraazacyclododecane).[1][12] This results in the nucleophilic displacement of the bromide by one of the secondary amines of the cyclen. To favor mono-alkylation, a large excess of cyclen is typically used.[12]
3. Trialkylation of Cyclen Amines:
-
React the cyclen-conjugated peptide-resin with tert-butyl bromoacetate (B1195939) to alkylate the remaining three secondary amines of the cyclen ring.[1][3]
4. Cleavage and Deprotection:
-
Proceed with the TFA-mediated cleavage and deprotection as described in Protocol 1, Step 3.[1]
Protocol 3: Radiolabeling of DOTA-Peptides with Gallium-68
This protocol describes a common method for radiolabeling DOTA-conjugated peptides with ⁶⁸Ga for PET imaging applications.
1. Preparation of Reagents:
-
Prepare a 1 M sodium acetate (B1210297) buffer (pH 4.5).[4]
-
Prepare a fresh solution of a radical scavenger, such as 1.4% ascorbic acid, to minimize radiolysis.[4]
-
The DOTA-peptide is dissolved in water.
2. ⁶⁸Ga Elution and Trapping:
-
Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.[4]
3. Labeling Reaction:
-
Elute the ⁶⁸Ga from the cartridge with an acidified 5 M NaCl solution directly into a reaction vial containing the DOTA-peptide and sodium acetate buffer.[4]
-
Heat the reaction mixture at 90-95°C for 5-10 minutes.[1]
-
Cool the reaction to room temperature.
4. Quality Control:
-
Determine the radiochemical purity by radio-HPLC and/or instant thin-layer chromatography (iTLC).[1][4]
-
The final product should be sterile filtered before administration.[4]
Quantitative Data Summary
| Parameter | DOTA-Peptide Synthesis | Value/Range | Reference |
| Overall Yield | DOTA-Angiotensin II Analog | 33% | [5] |
| Radiolabeling Efficiency | ⁶⁸Ga-DOTA-BN Peptides | 90-95% | [12] |
| Radiolabeling Efficiency | ⁶⁸Ga/¹⁷⁷Lu-Angiotensin II Analog | >85% | [5] |
| Specific Radioactivity | ⁶⁸Ga-DOTA-BN Peptides | >250 Ci/mmol | [12] |
| Molar Radioactivity | ⁶⁸Ga/¹⁷⁷Lu-Angiotensin II Analog | >300 Ci/mmol | [5] |
Visualized Workflows
Caption: Workflow for N-terminal DOTA conjugation using SPPS.
Caption: On-resin synthesis of the DOTA chelator.
Caption: Workflow for ⁶⁸Ga radiolabeling of DOTA-peptides.
Conclusion
The use of this compound derivatives is a robust and versatile method for the synthesis of DOTA-conjugated peptides. The choice between coupling a pre-synthesized DOTA-tris(t-Bu ester) or performing an on-resin synthesis depends on factors such as cost, desired purity, and available resources. The protocols provided herein offer a solid foundation for researchers to produce high-quality DOTA-peptides for a range of applications in molecular imaging and therapy. Careful optimization of coupling, cleavage, and purification steps is crucial for obtaining high yields and purity of the final conjugate, which is essential for subsequent successful radiolabeling and in vivo applications.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Upgraded Solid-Phase Assembly of Chelators (DOTA and NOTA) Enabled Bacterial Uptake Studies of Radiolabeled Peptide [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Solid-phase synthesis of DOTA-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
Application of DO3A tert-butyl Ester in PET Imaging Probe Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of targeted positron emission tomography (PET) imaging probes is a cornerstone of modern molecular imaging and drug development. A critical component in the design of radiometal-based PET probes is the chelator, a molecule that stably sequesters the positron-emitting radionuclide. 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) and its derivatives are highly effective chelators for various trivalent radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The use of DO3A tert-butyl ester provides a strategic advantage in the synthesis of these probes. The tert-butyl ester groups protect the carboxylic acid functionalities of the chelator during conjugation to a targeting biomolecule, such as a peptide or antibody. These protecting groups can then be efficiently removed under acidic conditions to yield the final precursor ready for radiolabeling. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PET imaging probes.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Conjugation and Deprotection
| Parameter | Solid-Phase Peptide Synthesis (SPPS) Conjugation | Solution-Phase Conjugation | tert-Butyl Ester Deprotection |
| DO3A Reagent | DO3A-tris(t-Bu ester) | Activated DO3A-tris(t-Bu ester) (e.g., NHS ester) or DO3A-tris(t-Bu ester) with coupling agents | Peptide-DO3A(t-Bu)₃ Conjugate |
| Target Molecule | Resin-bound peptide with free amine | Peptide with free amine in solution | Peptide-DO3A(t-Bu)₃ Conjugate |
| Coupling Agents | HATU, HBTU/HOBt | EDC/NHS, HATU, BOP | Not Applicable |
| Base | DIPEA, TEA | DIPEA, TEA | Not Applicable |
| Solvent | DMF, NMP | DMF, DMSO, CH₂Cl₂ | CH₂Cl₂ |
| Reaction Temp. | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours | 2 - 12 hours | 1 - 5 hours |
| Deprotection Reagent | Not Applicable | Not Applicable | Trifluoroacetic acid (TFA) |
| Scavengers | Not Applicable | Not Applicable | Water (H₂O), Triisopropylsilane (TIS) |
| Typical Yield | >90% (on resin) | 60 - 95% | >95% |
Table 2: Comparative Radiolabeling Conditions for DO3A-Peptide Conjugates
| Parameter | ⁶⁸Ga Labeling | ⁶⁴Cu Labeling |
| Precursor | DO3A-Peptide | DO3A-Peptide |
| Radionuclide | ⁶⁸GaCl₃ (from ⁶⁸Ge/⁶⁸Ga generator) | ⁶⁴CuCl₂ |
| Buffer | Sodium Acetate (B1210297), HEPES | Sodium Acetate, Ammonium Acetate |
| pH | 3.5 - 4.8 | 4.0 - 8.0 |
| Reaction Temp. | 85 - 95 °C | Room Temperature to 70 °C |
| Reaction Time | 5 - 20 minutes | 10 - 60 minutes |
| Radiochemical Yield | >95% | >90% |
| Radiochemical Purity | >95% (after purification) | >95% (after purification) |
| Molar Activity | 12.5 - >100 GBq/µmol | 120 - 180 MBq/nmol |
Experimental Protocols
Protocol 1: Conjugation of DO3A-tris(tert-butyl ester) to a Peptide on Solid Support
This protocol describes the coupling of DO3A-tris(tert-butyl ester) to the N-terminus of a peptide synthesized on a solid-phase resin.
Materials:
-
Fmoc-protected peptide on Rink Amide resin
-
20% Piperidine (B6355638) in DMF
-
DO3A-tris(tert-butyl ester)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
In a separate vial, dissolve DO3A-tris(tert-butyl ester) (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and shake at room temperature for 4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue the reaction for an additional 2-8 hours or until completion.
-
Once the reaction is complete, wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
Protocol 2: Deprotection of tert-Butyl Esters
This protocol describes the cleavage of the tert-butyl protecting groups from the DO3A-peptide conjugate and cleavage from the resin.
Materials:
-
Dried resin with Peptide-DO3A(t-Bu)₃ conjugate
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the deprotected Peptide-DO3A conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 3: ⁶⁸Ga Radiolabeling of a DO3A-Peptide Conjugate
This protocol outlines a typical procedure for radiolabeling a DO3A-functionalized peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
DO3A-Peptide conjugate stock solution (e.g., 1 mg/mL in water)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Saline solution
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a sterile reaction vial, add 5-20 nmol of the DO3A-Peptide conjugate.
-
Add sodium acetate buffer to adjust the pH of the ⁶⁸GaCl₃ solution to between 3.5 and 4.5.
-
Add the pH-adjusted ⁶⁸GaCl₃ to the vial containing the peptide conjugate.
-
Heat the reaction mixture at 95°C for 10 minutes.[1]
-
Cool the reaction to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
For purification, activate a C18 Sep-Pak cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled peptide with a small volume of 50% ethanol in saline.
-
The final product is ready for quality control and in vivo applications after sterile filtration.
Visualizations
Caption: Workflow for PET probe synthesis using this compound.
Caption: Mechanism of tert-butyl ester deprotection using TFA.
References
Troubleshooting & Optimization
Technical Support Center: DO3A tert-Butyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of DO3A tert-butyl ester for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the selective N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with three equivalents of a tert-butyl haloacetate, typically tert-butyl bromoacetate (B1195939). This reaction is usually performed in an organic solvent in the presence of a base to neutralize the hydrohalic acid formed.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly impact the yield, including the choice of base and solvent, reaction temperature, reaction time, and the purity of the starting materials (cyclen and tert-butyl bromoacetate). The work-up and purification procedures are also crucial for isolating the desired product in high yield.
Q3: How can I minimize the formation of the tetra-substituted by-product (DOTA tert-butyl ester)?
A3: Formation of the tetra-alkylated DOTA derivative is a common side reaction. To minimize its formation, it is crucial to use a precise stoichiometry of reactants, typically around 3.0 to 3.3 equivalents of tert-butyl bromoacetate per equivalent of cyclen.[1] Running the reaction at a controlled temperature, for instance, starting at a low temperature and slowly allowing it to warm to room temperature, can also enhance selectivity for the tri-substituted product.
Q4: What is the best way to purify the crude this compound?
A4: Purification strategies vary depending on the reaction outcome. In many cases, the product can be precipitated from the reaction mixture by adding water and a suitable salt like potassium bicarbonate.[1] The resulting solid can then be collected by filtration.[1] For higher purity, the product can be dissolved in a solvent like chloroform (B151607), washed with water, and then crystallized by adding a non-polar solvent such as diethyl ether.[1] In some instances, column chromatography may be necessary to separate the desired product from starting materials and by-products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time. Monitor reaction progress by TLC or LC-MS. - Ensure the purity of starting materials. Use freshly distilled solvents and high-purity cyclen and tert-butyl bromoacetate. - Optimize the base and solvent system. See the table below for a comparison of different conditions. |
| - Product loss during work-up. | - Carefully optimize the precipitation and extraction steps. Ensure the pH is appropriate for product precipitation. - Avoid overly vigorous washing that might dissolve the product. | |
| Formation of Multiple Products (poor selectivity) | - Incorrect stoichiometry. | - Accurately measure and use approximately 3.0-3.3 equivalents of tert-butyl bromoacetate.[1] |
| - Reaction temperature is too high. | - Start the reaction at a lower temperature (e.g., -20°C or 0°C) and allow it to warm slowly to room temperature.[1] | |
| Product is an oil and does not solidify | - Presence of impurities. | - Attempt purification by column chromatography. - Try dissolving the oil in a minimal amount of a suitable solvent and triturating with a non-polar solvent to induce crystallization. |
| - Residual solvent. | - Dry the product under high vacuum for an extended period. | |
| Difficulty in isolating the product as a free base | - The product may be isolated as a hydrobromide salt. | - The hydrobromide salt is often a stable, crystalline solid and can be easier to handle.[2] - To obtain the free base, the hydrobromide salt can be dissolved in water and treated with a base like potassium hydroxide, followed by extraction with an organic solvent.[1] |
Quantitative Data Summary
The following table summarizes yields reported in the literature under different reaction conditions.
| Cyclen : t-Bu Bromoacetate (equiv.) | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 : 3.3 | Sodium Acetate (B1210297) | Dimethylacetamide | 19 days | Room Temp. | 56 | Himmelsbach, et al.[1] |
| 1 : 3.3 | Sodium Acetate | Dimethylacetamide | 6 days | Room Temp. | 60 | Berg, et al.[1] |
| 1 : 3.3 | Sodium Acetate | Dimethylacetamide | 5 days | Room Temp. | 73 | Axelsson, et al.[1] |
| 1 : 3.3 | Sodium Acetate | Dimethylacetamide | 60 hours | Room Temp. | 65-80 | Moore[1] |
| 1 : 3.3 | Sodium Acetate | Dimethylacetamide | 24 hours | -20°C to Room Temp. | ~80 | Jagadish, et al.[1] |
| Not specified | Sodium Bicarbonate | Acetonitrile | Not specified | Not specified | 42-54 | Dadabhouy, et al.[1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Dimethylacetamide (Jagadish, et al. modified)[1]
This protocol has been reported to produce yields of approximately 80%.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMA)
-
tert-Butyl bromoacetate
-
Potassium bicarbonate (KHCO₃)
-
Chloroform (CHCl₃)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water
Procedure:
-
Suspend cyclen (1 equivalent) and sodium acetate (3.3 equivalents) in DMA in a round-bottom flask.
-
Cool the suspension to -20°C in an appropriate cooling bath.
-
Slowly add a solution of tert-butyl bromoacetate (3.3 equivalents) in DMA to the cooled suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 24 hours.
-
Pour the reaction mixture into water.
-
Add solid potassium bicarbonate portion-wise until the product precipitates as a white solid.
-
Collect the precipitate by filtration.
-
Dissolve the solid in chloroform and wash the organic layer with water.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Add diethyl ether to the concentrated solution to crystallize the product.
-
Collect the white, fluffy solid by filtration and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Purifying DO3A-Peptide Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of DO3A-peptide conjugates. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DO3A-peptide conjugates, offering potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Question: My HPLC chromatogram shows broad or tailing peaks for my DO3A-peptide conjugate. What could be the cause and how can I fix it?
Answer: Broad or tailing peaks during HPLC purification can be caused by several factors. A systematic approach is necessary to identify and resolve the issue.
Potential Causes and Solutions:
-
Poor Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amino acids in your peptide, leading to peak tailing.[1]
-
Solution: Ensure you are using an end-capped column. Including a salt in the mobile phase can also help to mask these interactions.[1]
-
-
Inappropriate Mobile Phase: The choice of mobile phase, including the organic modifier and ion-pairing agent, is critical for achieving sharp peaks.
-
Solution: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape.[2] If you are already using TFA, consider optimizing its concentration (typically 0.1%). Trying a different organic modifier, such as acetonitrile (B52724) or an alcohol, can also alter selectivity and improve peak shape.[3]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Secondary Interactions with the Chelator: The DO3A moiety itself can introduce secondary interactions with the stationary phase.
-
Solution: A shallower gradient during elution can sometimes improve resolution and peak shape.
-
Question: I'm observing "ghost peaks" in my HPLC runs, even during blank gradients. What are they and how do I get rid of them?
Answer: Ghost peaks are extraneous peaks that can appear in your chromatogram and are often due to contamination in the HPLC system or mobile phase.
Potential Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents (water, acetonitrile) or additives can accumulate on the column and elute during a gradient run.
-
Solution: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
-
System Contamination: Contaminants can build up in the injector, tubing, or detector over time.
-
Solution: Flush the entire system thoroughly with a strong solvent like isopropanol.
-
-
Carryover from Previous Injections: A highly concentrated or "sticky" sample from a previous run may not have been completely washed off the column or out of the injector.
-
Solution: Implement a robust needle wash protocol and run blank injections between samples to ensure the system is clean.
-
Impurity-Related Issues
Question: My final product contains a significant amount of unchelated metal ions. How can I remove them effectively?
Answer: The presence of free metal ions is a common issue in the purification of chelator-peptide conjugates and can interfere with downstream applications.[4]
Effective Removal Methods:
-
Chelating Resins: Resins like Chelex 100 can be used to selectively bind and remove free metal ions from your conjugate solution.[4]
-
Empore Chelating Disks: These have been shown to provide complete and selective removal of unchelated metal ions with high recovery of the desired conjugate.[4]
-
Size-Exclusion Chromatography (SEC): In some cases, SEC can be used as an initial clean-up step to separate the larger conjugate from smaller, unbound metal ions.
Experimental Protocol: Removal of Unchelated Metal Ions using Chelex 100 Resin
-
Prepare a column with Chelex 100 resin according to the manufacturer's instructions.
-
Equilibrate the column with a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Dissolve the DO3A-peptide conjugate containing free metal ions in the equilibration buffer.
-
Load the sample onto the Chelex 100 column.
-
Elute the DO3A-peptide conjugate using the equilibration buffer. The free metal ions will remain bound to the resin.
-
Collect the fractions containing the purified conjugate.
-
Analyze the fractions by a suitable method (e.g., HPLC, mass spectrometry) to confirm the removal of free metal ions and the purity of the conjugate.
Question: I'm having trouble separating my DO3A-peptide conjugate from deletion or truncated peptide sequences. What strategies can I use?
Answer: Co-elution of closely related peptide impurities is a common challenge in purification.
Strategies for Improved Separation:
-
Optimize the HPLC Gradient: A shallower gradient will increase the separation time and can improve the resolution between the target peptide and closely eluting impurities.
-
Change the Stationary Phase: If optimizing the gradient is insufficient, trying a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size can alter the selectivity of the separation.
-
Orthogonal Purification Methods: Combining different purification techniques can be very effective.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since deletion or truncated peptides will likely have a different charge compared to the full-length conjugate, IEX can be a powerful tool for their removal. It can be used before or after RP-HPLC.
-
General Workflow for Two-Step Purification
Caption: A two-step orthogonal purification workflow.
Aggregation and Solubility Issues
Question: My DO3A-peptide conjugate appears to be aggregating during purification, leading to poor recovery and peak shape. What can I do?
Answer: Peptide aggregation can be a significant challenge, and the presence of the DO3A moiety can sometimes influence this behavior.
Mitigation Strategies:
-
Adjust Mobile Phase Conditions:
-
pH: Ensure the pH of your mobile phase is not close to the isoelectric point (pI) of your peptide, as this can minimize solubility and promote aggregation.
-
Organic Solvent: In some cases, using a different organic solvent (e.g., ethanol (B145695) instead of acetonitrile) can improve solubility.
-
-
Lower Sample Concentration: High concentrations of the peptide can favor aggregation. Try diluting your sample before injection.
-
Temperature Control: For some peptides, performing the purification at a lower temperature can reduce aggregation.
-
Use of Additives: In some instances, the addition of chaotropic agents (e.g., guanidine (B92328) hydrochloride) or detergents to the sample can help to disrupt aggregates, but care must be taken to ensure they are compatible with your column and can be removed later.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude DO3A-peptide conjugates?
A1: Besides the desired product, a crude DO3A-peptide conjugate mixture typically contains a variety of impurities arising from both the peptide synthesis and the conjugation reaction.
| Impurity Type | Origin | Description |
| Deletion Peptides | Peptide Synthesis | Peptides missing one or more amino acids. |
| Truncated Peptides | Peptide Synthesis | Peptides that are shorter than the full-length sequence. |
| Incompletely Deprotected Peptides | Peptide Synthesis | Peptides still containing protecting groups on their side chains. |
| Oxidized/Modified Peptides | Peptide Synthesis/Handling | Peptides with oxidized residues (e.g., methionine) or other modifications. |
| Unconjugated Peptide | Conjugation Reaction | The starting peptide that has not reacted with the DO3A chelator. |
| Excess DO3A Reagent | Conjugation Reaction | Unreacted DO3A chelator. |
| Unchelated Metal Ions | Metal Complexation | Free metal ions that have not been incorporated into the DO3A chelator.[4] |
| Residual Reagents | Synthesis/Cleavage | Small molecules from the synthesis and cleavage steps (e.g., TFA, scavengers).[2] |
Q2: What analytical techniques are essential for assessing the purity of my final DO3A-peptide conjugate?
A2: A combination of analytical techniques is necessary to confirm the purity and identity of your DO3A-peptide conjugate.
| Technique | Purpose |
| Analytical RP-HPLC | To determine the purity of the conjugate and quantify impurities.[5] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and identify any impurities.[5] |
| Amino Acid Analysis (AAA) | To confirm the amino acid composition of the peptide portion of the conjugate. |
| NMR Spectroscopy | To provide detailed structural information.[5] |
| Metal Content Analysis (e.g., ICP-MS) | To quantify the amount of chelated metal and detect any residual free metal ions. |
Purity Assessment Workflow
Caption: A typical analytical workflow for quality control.
Q3: How does the DO3A chelator affect the purification strategy compared to a standard peptide?
A3: The presence of the DO3A chelator introduces several considerations for the purification strategy:
-
Increased Hydrophilicity: The DO3A moiety is generally hydrophilic, which can decrease the overall hydrophobicity of the conjugate compared to the unconjugated peptide. This may require adjustments to the HPLC gradient, often necessitating a lower percentage of organic solvent for elution.
-
Potential for Metal Contamination: As discussed, the purification process must be able to remove any unchelated metal ions.
-
Secondary Interactions: The chelator can engage in secondary interactions (e.g., ionic interactions) with the stationary phase, which might affect peak shape. The choice of ion-pairing agent and buffer pH can be more critical in these cases.
-
Different Impurity Profile: The purification method must be able to resolve not only peptide-related impurities but also the unconjugated peptide and excess DO3A reagent.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. bachem.com [bachem.com]
- 3. polypeptide.com [polypeptide.com]
- 4. Spectrophotometric determination and removal of unchelated europium ions from solutions containing Eu-diethylenetriaminepentaacetic acid chelate-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
Preventing premature loss of tert-butyl protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature loss of tert-butyl (t-Bu) protecting groups during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature tert-butyl protecting group loss?
A1: The tert-butyl group, including tert-butyl ethers, tert-butyl esters, and the tert-butyloxycarbonyl (Boc) group, is known for its stability in basic conditions but is labile to acid.[1][2] Premature cleavage is almost always a result of unintended exposure to acidic conditions. Key causes include:
-
Strongly Acidic Conditions: Unintended exposure to strong Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) is a primary cause of premature deprotection.[3]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI) can also facilitate the cleavage of tert-butyl groups.[3][4]
-
Elevated Temperatures: In certain solvents or in the presence of catalysts, heating can lead to the thermal cleavage of tert-butyl groups.[3]
-
Acidic Workup or Purification Conditions: Exposure to acidic conditions during aqueous workup or chromatography (e.g., on untreated silica (B1680970) gel) can lead to partial or complete loss of the protecting group.[5]
Q2: How can I prevent premature deprotection during a reaction?
A2: Preventing premature deprotection hinges on carefully controlling the reaction environment. Key strategies include:
-
Choice of Reagents: Avoid strongly acidic reagents if the tert-butyl group needs to remain intact. If an acid is required, consider using a milder or sterically hindered acid.
-
Temperature Control: Run reactions at the lowest effective temperature to minimize thermal decomposition of the protecting group.[3]
-
Solvent Selection: While less common, some solvents can promote deprotection, especially at elevated temperatures. For instance, thermolytic deprotection has been observed in solvents like trifluoroethanol (TFE) and methanol (B129727) at high temperatures.[3][6]
-
Orthogonal Protecting Group Strategy: In complex syntheses, employ an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis).[7][8]
Q3: Can I selectively deprotect other acid-labile groups in the presence of a tert-butyl group?
A3: Yes, selective deprotection is possible with careful selection of reagents and conditions. For example, the Boc group is generally more acid-sensitive than a tert-butyl ester.[5] Milder acidic conditions might allow for the selective removal of a Boc group while leaving a tert-butyl ester intact. However, achieving high selectivity can be challenging and may require careful optimization. For instance, ZnBr₂ in dichloromethane (B109758) (DCM) has been reported to selectively cleave tert-butyl esters in the presence of certain other acid-labile groups.[4][9][10]
Q4: What are common side reactions associated with tert-butyl group cleavage, and how can they be minimized?
A4: During acid-mediated cleavage, a stable tert-butyl cation is formed.[5][11] This reactive carbocation can be trapped by nucleophilic residues in the substrate, leading to unwanted side products.[5][12] Common side reactions include the S-t-butylation of cysteine and alkylation of tryptophan.[5][12] To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[5][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the premature loss of tert-butyl protecting groups.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of tert-butyl group during reaction | Unintended acidity of a reagent or solvent. | 1. Check the pH of all reagents and solvents before use. 2. Purify or neutralize acidic reagents if necessary. 3. Consider using a non-acidic alternative if possible. |
| Reaction temperature is too high. | 1. Lower the reaction temperature. 2. Monitor the reaction at different temperatures to find the optimal balance between reaction rate and protecting group stability. | |
| Presence of an incompatible Lewis acid. | 1. If a Lewis acid is required, screen for milder alternatives. 2. Consider a synthetic route that avoids the use of Lewis acids. | |
| Loss of tert-butyl group during workup | Acidic aqueous wash. | 1. Use a saturated sodium bicarbonate solution or a dilute buffer for the aqueous wash to ensure the pH is neutral or slightly basic.[3] |
| Loss of tert-butyl group during purification | Acidic silica gel used for chromatography. | 1. Neutralize the silica gel by washing with a solution of triethylamine (B128534) in the eluent system before use. 2. Consider alternative purification methods such as recrystallization or distillation if applicable. |
| Incomplete Deprotection | Insufficient acid strength or concentration. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[13] 2. Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[13] |
| Steric hindrance around the protecting group. | 1. Increase the reaction time. 2. Gently heat the reaction mixture, while monitoring for side reactions.[3][13] | |
| Formation of side products during deprotection | Alkylation by the tert-butyl cation. | 1. Add scavengers such as triisopropylsilane (TIS), water, or thioanisole (B89551) to the deprotection cocktail.[5][11][12] |
Experimental Protocols
Protocol 1: Monitoring the Stability of a tert-Butyl Protected Compound
Objective: To determine the stability of a tert-butyl protected compound under specific reaction conditions.
Materials:
-
Tert-butyl protected compound
-
Proposed reaction reagents and solvent
-
Internal standard (optional, for quantitative analysis)
-
TLC plates and developing chamber
-
LC-MS system
Procedure:
-
Set up the reaction on a small, analytical scale.
-
If using an internal standard, add a known amount to the reaction mixture.
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Quench the reaction in each aliquot immediately.
-
Analyze the aliquots by TLC or LC-MS to monitor for the disappearance of the starting material and the appearance of the deprotected product.
-
Quantify the percentage of cleavage at each time point to assess the stability of the protecting group under the tested conditions.
Protocol 2: Standard Acid-Catalyzed Deprotection of a tert-Butyl Ester
Objective: To remove a tert-butyl ester protecting group from a carboxylic acid.
Materials:
-
Tert-butyl ester protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester protected compound in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.
-
Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected carboxylic acid.
-
Further purification may be necessary.
Visualizations
Caption: Troubleshooting workflow for premature t-butyl group loss.
Caption: Decision tree for selecting tert-butyl deprotection conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
How to avoid metal contamination during DO3A chelation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid metal contamination during 1,4,7-tris(carboxymethylaza)cyclododecane-10-azaacetamide (DO3A) chelation experiments.
Frequently Asked Questions (FAQs)
Q1: What is metal contamination in the context of DO3A chelation, and why is it a problem?
A1: Metal contamination refers to the presence of unwanted metal ions in your reaction mixture. These rogue metals can compete with your target radionuclide for binding to the DO3A chelator. This competition can lead to lower radiochemical yields, reduced specific activity, and the formation of undesired metal-DO3A complexes.[1][2][3] These impurities can compromise the accuracy of imaging studies or the therapeutic efficacy of radiopharmaceuticals.
Q2: What are the primary sources of metal contamination in a typical lab setting?
A2: Metal contaminants can be introduced from various sources, including:
-
Reagents: Water, buffers, and even the radionuclide solution itself can contain trace metal impurities.[4]
-
Labware: Glassware and plasticware can leach metal ions.[5]
-
Equipment: Spatulas, pH probes, and stir bars can introduce metals.
-
Environment: Dust and aerosols in the laboratory can also be a source of contamination.
Q3: What is a metal scavenger resin, and how does it work?
A3: A metal scavenger resin is a solid support, often a polymer bead, that has been functionalized with chelating groups designed to bind and remove metal ions from a solution.[6][7] In the context of DO3A chelation, these resins can be used to purify buffers, reagents, or the DO3A-conjugated molecule itself before the radiolabeling step. By passing your solution through a column packed with the resin or by stirring the resin in your solution, the unwanted metal ions are captured by the resin, which can then be easily filtered off.[8]
Q4: How can I tell if my DO3A chelation reaction is suffering from metal contamination?
A4: Several signs can indicate metal contamination:
-
Low Radiochemical Yield (RCY): Consistently low incorporation of the radionuclide is a primary indicator.[1][2]
-
Inconsistent Results: High variability in RCY between experiments, even with seemingly identical conditions.
-
Unexpected Peaks in HPLC: The appearance of unexpected peaks in your radio-HPLC chromatogram may correspond to the DO3A chelator complexed with a contaminant metal ion.
-
Failed Quality Control: The final product not meeting the required specifications for radiochemical purity.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (RCY)
| Potential Cause | Troubleshooting Step |
| Metal contamination in buffers or water. | 1. Prepare fresh buffers using trace metal-free water and reagents. 2. Treat all aqueous solutions with a metal scavenger resin like Chelex-100 prior to use. |
| Contaminated DO3A-conjugate. | 1. Purify the DO3A-conjugate solution using a metal scavenger resin. 2. Ensure proper storage of the conjugate to prevent degradation. |
| Metal impurities in the radionuclide solution. | 1. Use a radionuclide source that is specified for low metal content. 2. Some radionuclide purification methods can be employed, but this is highly dependent on the specific radionuclide and requires specialized expertise. |
| Leaching from labware. | 1. Use new, certified metal-free plasticware. 2. If using glassware, ensure it has been properly acid-washed. |
Issue 2: Unexpected Peaks in Radio-HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Formation of metal-DO3A complexes with contaminant metals. | 1. Analyze a "cold" standard (non-radioactive DO3A-conjugate) spiked with suspected metal contaminants (e.g., Fe³⁺, Cu²⁺, Zn²⁺) by HPLC to identify retention times of these complexes. 2. Implement rigorous metal contamination prevention measures as outlined in this guide. |
| Radiolysis or degradation of the DO3A-conjugate. | 1. Minimize the time the radiolabeled product is stored before analysis. 2. Store the product at low temperatures and consider the use of radical scavengers if appropriate. |
| Colloidal radionuclide. | 1. Ensure the pH of the reaction mixture is optimal for the chelation reaction. 2. Filter the final product through a 0.22 µm filter before HPLC analysis. |
Data Presentation
Table 1: Impact of Metal Contaminants on DOTA Radiolabeling Yield
This table summarizes the effect of various metal ion contaminants on the radiochemical yield (RCY) of DOTA chelation with different radionuclides. The data is presented as the molar ratio of the contaminant metal to the radionuclide at which a significant decrease in RCY is observed.
| Radionuclide | Contaminant Metal | Molar Ratio (Contaminant:Radionuclide) for Decreased RCY | Reference |
| ¹⁷⁷Lu | Cu²⁺ | > 5 | [2] |
| ¹⁷⁷Lu | Zn²⁺ | > 5 | [2] |
| ¹⁷⁷Lu | Pb²⁺ | > 5 | [2] |
| ¹⁷⁷Lu | Fe³⁺ | > 5 | [2] |
| ¹⁶¹Tb | Pb²⁺ | ≥ 1 | [2] |
| ¹⁶¹Tb | Cu²⁺, Zn²⁺, Fe³⁺ | ≥ 5 | [2] |
| ⁹⁰Y | Cu²⁺, Zn²⁺, Co²⁺ | Low levels significantly interfere | [1][3] |
| ⁹⁰Y | Fe³⁺ | Adverse effects at > 40 ppm | [3] |
Table 2: Selectivity of Chelex-100 Resin for Various Cations
This table presents the selectivity factors for Chelex-100 resin, indicating its binding affinity for different metal ions relative to Zinc (Zn²⁺). A higher selectivity factor signifies a stronger affinity.
| Cation | Selectivity Factor (relative to Zn²⁺ = 1.00) |
| Hg²⁺ | 1060 |
| Cu²⁺ | 126 |
| UO₂²⁺ | 5.70 |
| Ni²⁺ | 4.40 |
| Pb²⁺ | 3.88 |
| Co²⁺ | 0.615 |
| Cd²⁺ | 0.390 |
| Fe²⁺ | 0.130 |
| Mn²⁺ | 0.024 |
| Ba²⁺ | 0.016 |
| Ca²⁺ | 0.013 |
| Sr²⁺ | 0.013 |
| Mg²⁺ | 0.009 |
| Na⁺ | 0.0000001 |
Data sourced from Bio-Rad Laboratories product literature for Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin.[6]
Table 3: Binding Capacity of Common Metal Scavenger Resins
| Resin | Functional Group | Binding Capacity | Target Metals |
| Chelex-100 | Iminodiacetic acid | ≥0.7 meq/mL | Divalent and trivalent metal ions |
| MP-TMT | Trimercaptotriazine | 0.6-0.7 mmol/g | Palladium and other transition metals |
Data sourced from manufacturer specifications.[9][10][11]
Experimental Protocols
Protocol 1: Preparation of Trace Metal-Free Water and Buffers
-
Water Purification: Use commercially available high-purity water (e.g., Milli-Q, 18.2 MΩ·cm) as a starting material.
-
Chelating Resin Treatment:
-
Prepare a column with a suitable chelating resin (e.g., Chelex-100).
-
Wash the resin according to the manufacturer's instructions, typically with high-purity water.
-
Slowly pass the high-purity water through the Chelex-100 column.
-
Collect the water in a trace metal-free container.
-
-
Buffer Preparation:
-
Use high-purity, "trace metal-free" grade buffer components.
-
Prepare the buffer solution using the Chelex-100 treated water.
-
Store the buffer in a dedicated, acid-washed plastic container.
-
Protocol 2: Acid Washing of Glassware
-
Pre-cleaning:
-
Remove any labels or markings from the glassware.
-
Wash with a phosphate-free laboratory detergent and rinse thoroughly with tap water, followed by a rinse with deionized water.
-
-
Acid Bath:
-
Immerse the glassware in a 10% (v/v) hydrochloric acid or nitric acid bath for at least 12 hours. Safety Note: Always perform this step in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Rinsing:
-
Carefully remove the glassware from the acid bath and rinse thoroughly with deionized water (at least 5-6 times).
-
Perform a final rinse with trace metal-free water.
-
-
Drying and Storage:
-
Allow the glassware to air dry in a clean environment, covered to prevent dust contamination.
-
Store the clean glassware in a designated "metal-free" cabinet.
-
Protocol 3: Purification of a DO3A-Conjugate with a Metal Scavenger Resin
-
Resin Preparation:
-
Weigh out the required amount of metal scavenger resin (e.g., Chelex-100) based on the estimated amount of metal contamination and the resin's binding capacity.
-
Prepare a slurry of the resin in trace metal-free water and pack it into a small column.
-
Wash the column with several column volumes of trace metal-free water and then with the buffer used to dissolve the DO3A-conjugate.
-
-
Sample Loading:
-
Dissolve the DO3A-conjugate in a minimal amount of the appropriate buffer.
-
Load the solution onto the prepared column.
-
-
Elution:
-
Allow the sample to flow through the column under gravity.
-
Elute the purified DO3A-conjugate using the same buffer.
-
Collect the fractions containing the purified product.
-
-
Analysis:
-
Confirm the concentration of the DO3A-conjugate in the collected fractions using a suitable method (e.g., UV-Vis spectrophotometry).
-
Visualizations
Caption: Workflow for avoiding metal contamination in DO3A chelation.
Caption: Troubleshooting decision tree for low radiochemical yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.sckcen.be [researchportal.sckcen.be]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. sopachem.com [sopachem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Refining Purification Methods for High-Purity DO3A Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of DO3A compounds.
Troubleshooting Guide 1: Preparative High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Compound Overload: Injecting too much sample for the column capacity. | - Reduce the injection volume or the concentration of the sample. - Consider scaling up to a larger diameter preparative column if high throughput is required. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the interaction of the highly polar DO3A with the stationary phase. | - Adjust the mobile phase pH. For C18 columns, a pH range of 2-8 is generally tolerated.[1] - For amine-containing compounds like DO3A, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring consistent protonation. | |
| Secondary Interactions with Silica (B1680970): Residual silanol (B1196071) groups on the stationary phase can interact with the amine groups of DO3A, causing tailing. | - Use an end-capped C18 column to minimize silanol interactions. - Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol sites. | |
| Low Recovery of DO3A | Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. | - Test the stability of your DO3A compound on silica.[2] - Consider using a different stationary phase, such as a polymer-based reverse-phase column, which is more stable over a wider pH range. |
| Metal Chelation on the Column: DO3A is a powerful chelating agent and may interact with any trace metals present in the HPLC system or on the column, leading to peak broadening and poor recovery. | - Flush the HPLC system and column with a solution of ethylenediaminetetraacetic acid (EDTA) to remove trace metal contaminants. | |
| Co-elution of Impurities | Insufficient Resolution: The chosen mobile phase and gradient may not be adequate to separate DO3A from structurally similar impurities. | - Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. - Experiment with different organic modifiers in the mobile phase (e.g., methanol (B129727) vs. acetonitrile), as this can alter selectivity.[1] |
| Presence of Di- and Tetra-alkylated Impurities: In the synthesis of DO3A precursors from cyclen, common impurities are the di- and tetra-substituted cyclen derivatives, which have similar polarities.[3][4] | - A high-resolution analytical column and method should be used to confirm the presence of these impurities before scaling up to preparative HPLC. - A shallow gradient and potentially a different stationary phase may be required for optimal separation. |
Troubleshooting Guide 2: Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| DO3A Fails to Crystallize | Solution is Not Supersaturated: The concentration of DO3A in the solvent is too low. | - Slowly evaporate the solvent to increase the concentration of the compound.[5] - If using an anti-solvent, add more of the anti-solvent to decrease the solubility of DO3A. |
| Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization. DO3A is highly polar and may be too soluble in many common crystallization solvents. | - Experiment with a range of solvent systems. Good starting points for polar compounds include water/acetone (B3395972), water/methanol, or water/ethanol mixtures.[5] | |
| Presence of Impurities Inhibiting Crystal Growth: Certain impurities can interfere with the formation of a crystal lattice.[6] | - Pre-purify the crude DO3A using flash chromatography to remove major impurities before attempting crystallization.[6] | |
| Oily Precipitate Forms Instead of Crystals | Solution Cooled Too Quickly: Rapid cooling can cause the compound to "crash out" of solution as an oil rather than forming an ordered crystal structure. | - Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. - Insulate the crystallization vessel to slow down the rate of cooling. |
| High Concentration of Impurities: A high impurity load can lower the melting point of the mixture, leading to the formation of an oil. | - Perform a preliminary purification step, such as a solvent wash or flash chromatography, to increase the purity of the starting material. | |
| Poor Crystal Quality (Small or Needle-like Crystals) | Rapid Nucleation: Too many nucleation sites can lead to the formation of many small crystals instead of fewer large ones. | - Filter the hot solution before cooling to remove any particulate matter that could act as nucleation sites. - Reduce the rate of cooling or solvent evaporation. |
| Agitation or Vibration: Disturbances during crystal growth can lead to the formation of smaller, less-ordered crystals. | - Place the crystallization vessel in a location free from vibrations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing DO3A?
A1: When synthesizing protected forms of DO3A, such as the tri-t-butyl ester, from cyclen, the most common impurities are under-alkylated (di-substituted) and over-alkylated (tetra-substituted) cyclen derivatives.[3][4] These arise from the statistical nature of the alkylation reaction on the four nitrogen atoms of the cyclen ring. Residual starting materials and reagents from preceding steps can also be present.
Q2: My DO3A compound is very polar and streaks on a normal phase silica gel column. What can I do?
A2: The high polarity of DO3A, due to its multiple amine and carboxylic acid groups, can lead to strong interactions with the acidic silica gel, causing streaking. It is recommended to use reverse-phase chromatography for purification.[7] If normal phase chromatography must be used, you can try deactivating the silica gel with a base like triethylamine or using a more polar mobile phase containing additives like methanol and ammonium (B1175870) hydroxide.[2]
Q3: What is a good starting point for a preparative reverse-phase HPLC method for DO3A?
A3: A good starting point would be a C18 stationary phase with a mobile phase consisting of water and acetonitrile (B52724), both containing 0.1% formic acid or trifluoroacetic acid. A gradient elution from a low to a high percentage of acetonitrile will likely be necessary to elute the highly polar DO3A while separating it from less polar impurities.
Q4: How can I improve the yield of my DO3A crystallization?
A4: To improve crystallization yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[8] Slow cooling is crucial, as it allows for the formation of pure crystals while keeping impurities in the mother liquor.[8] After filtration, you can attempt to obtain a second crop of crystals by further concentrating the mother liquor.
Q5: What purity level can I realistically expect to achieve?
A5: With optimized purification methods, it is possible to achieve high purity for DO3A compounds. Purity levels of over 95% are commonly reported after preparative HPLC or crystallization.[9] For pharmaceutical applications, even higher purity may be required, which might necessitate multiple purification steps.
Q6: How do I remove residual metal ions from my final DO3A product?
A6: Due to its high affinity for metal ions, DO3A can be contaminated with metals from glassware or reagents. To remove these, you can wash a solution of the DO3A compound with a chelating resin, such as Chelex® 100, or perform a precipitation or crystallization step from a metal-free solvent system.
Quantitative Data on Purification Methods
The following table summarizes typical yields and purity levels for DO3A and its derivatives based on different purification techniques.
| Compound Type | Purification Method | Typical Yield | Achieved Purity | Reference |
| Protected DO3A (e.g., tri-t-butyl ester) | Salt formation and precipitation | 70-80% | High purity | [3] |
| DO3A-conjugated triphenylphosphonium cation | Crystallization (slow diffusion) | ~60-70% | >95% (by HPLC) | [9] |
| General Polar Organic Compounds | Crystallization | Variable, can be high if optimized | >99% in some cases | [10] |
| General Small Molecules | Preparative HPLC | Typically >80% recovery | >98% | [11] |
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC of DO3A
This protocol is a general guideline and should be optimized for your specific DO3A compound and impurity profile.
-
Column: C18, 10 µm particle size, 19 x 250 mm (or similar preparative dimensions).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B (linear gradient)
-
35-40 min: 50% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B
-
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the crude DO3A in Mobile Phase A or a minimal amount of water. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the UV or ELSD signal corresponding to the DO3A peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the purified DO3A as a solid.
Protocol 2: Crystallization of a DO3A-Metal Complex by Slow Diffusion
This protocol is adapted from the crystallization of a DO3A-conjugated metal complex and may require optimization.[9]
-
Preparation of the Saturated Solution: Dissolve the crude DO3A-metal complex in a minimal amount of a solvent in which it is highly soluble (e.g., water or a buffer solution). For a DO3A conjugate, a 0.5 M ammonium acetate (B1210297) buffer at pH 6.0 has been used.[9]
-
Filtration: Filter the solution while warm to remove any insoluble impurities.
-
Crystallization Setup: Transfer the filtrate to a clean vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) containing a larger volume of an "anti-solvent" in which the DO3A complex is poorly soluble (e.g., acetone or methanol).
-
Crystal Growth: Allow the anti-solvent to slowly diffuse into the vial containing the DO3A solution at room temperature. This will gradually decrease the solubility of the complex, leading to the formation of crystals over several hours to days.
-
Isolation and Drying: Once a sufficient amount of crystals has formed, carefully decant the mother liquor. Wash the crystals with a small amount of the cold anti-solvent. Isolate the crystals by filtration and dry them under vacuum.
Visualizations
Caption: A decision-making workflow for the purification of DO3A compounds.
Caption: A logical diagram for troubleshooting common DO3A purification issues.
References
- 1. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 2. Purification [chem.rochester.edu]
- 3. US8138332B2 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 4. CA2604219A1 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 5. How To [chem.rochester.edu]
- 6. esisresearch.org [esisresearch.org]
- 7. reddit.com [reddit.com]
- 8. HPLC Separation of DOTA and DO3A MS- compatible mobile phase | SIELC Technologies [sielc.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
Validation & Comparative
Assessing the Safety Profile: A Comparative Guide to Cytotoxicity Assays for DO3A-Based Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective imaging agents is paramount in diagnostic medicine. DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid)-based chelators form the backbone of many gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). However, concerns regarding the potential for gadolinium release and associated toxicity necessitate rigorous in vitro evaluation of their cytotoxic effects. This guide provides a comparative overview of common cytotoxicity assays, presenting experimental data on DO3A-based and alternative imaging agents, and offering detailed experimental protocols to aid in the design and interpretation of such studies.
Comparative Cytotoxicity Data
The following table summarizes quantitative data from various studies, comparing the cytotoxicity of different imaging agents. It is important to note that experimental conditions such as cell line, agent concentration, and incubation time can significantly influence the results.
| Imaging Agent Class | Specific Agent | Cell Line | Assay | Concentration | Results (e.g., % Cell Viability, % Cytotoxicity) | Reference |
| Macrocyclic GBCA (DO3A-derivative) | Gadoterate meglumine (B1676163) (Dotarem) | LLC-PK1 (renal tubular) | MTT | 62.5 mmol/L | ~71% of undamaged control | [1] |
| Macrocyclic GBCA (DO3A-derivative) | Gadoterate meglumine (Dotarem) | LLC-PK1 (renal tubular) | Necrosis/Apoptosis | 125 mmol/L | Necrosis: +17%, Apoptosis: +13% (vs. control) | [1] |
| Linear GBCA | Gadopentetate dimeglumine (Magnevist) | LLC-PK1 (renal tubular) | MTT | 62.5 mmol/L | ~63% of undamaged control | [1] |
| Linear GBCA | Gadopentetate dimeglumine (Magnevist) | LLC-PK1 (renal tubular) | Necrosis/Apoptosis | 125 mmol/L | Necrosis: +124%, Apoptosis: +34% (vs. control) | [1] |
| Linear GBCA | Gadobenate dimeglumine (MultiHance) | LLC-PK1 (renal tubular) | MTT | 62.5 mmol/L | ~64% of undamaged control | [1] |
| Linear GBCA | Gadobenate dimeglumine (MultiHance) | LLC-PK1 (renal tubular) | Necrosis/Apoptosis | 125 mmol/L | Necrosis: +95%, Apoptosis: +35% (vs. control) | [1] |
| DO3A Conjugate | DO3A-Act-Met | U-87 MG (glioblastoma) | MTT | 1.0 mM | ~9.45% loss in viability | [2] |
| DO3A Conjugate | DO3A-Act-Met | HEK (human embryonic kidney) | MTT | 1.0 mM | ~11.5% loss in viability | [2] |
| DO3A Conjugate | Gd-DO3A-xy-TPEP | Tumor cells | Cell Viability | Low [Gd] | Low cytotoxicity | [3] |
| Iodinated Contrast Agent | Iomeprol | LLC-PK1 (renal tubular) | MTT | 62.5 mmol/L | ~69% of undamaged control | [1] |
Key Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental procedures. Below are detailed protocols for commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of the DO3A-based imaging agent and control compounds in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] This enzyme is a stable cytosolic enzyme that is released upon membrane damage.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If the cells are adherent, the supernatant can be directly transferred to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (e.g., lactate) and a cofactor (NAD+).
-
Incubation: Add the LDH reaction mixture to the collected supernatant in each well. Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[7]
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Apoptosis and Necrosis Assays
These assays differentiate between two major modes of cell death. Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, while necrosis is a form of cell death resulting from acute cellular injury.[8][9] Kits are commercially available to simultaneously detect both processes.[10][11]
Protocol (using a commercial Annexin V and Propidium Iodide kit):
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Cytotoxicity Pathways and Workflows
Understanding the underlying mechanisms of cytotoxicity and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate a typical cytotoxicity testing workflow and the major signaling pathways involved in apoptosis.
Caption: General workflow for in vitro cytotoxicity testing of imaging agents.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Cytotoxicity of iodinated and gadolinium-based contrast agents in renal tubular cells at angiographic concentrations: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gadolinium chelate with DO3A conjugated 2-(diphenylphosphoryl)-ethyldiphenylphosphonium cation as potential tumor-selective MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. agilent.com [agilent.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. biotium.com [biotium.com]
A Comparative Analysis of Bifunctional Chelators for Gallium-68 in Radiopharmaceutical Development
For researchers, scientists, and professionals in drug development, the choice of a bifunctional chelator is a critical decision in the design of Gallium-68 (⁶⁸Ga) labeled radiopharmaceuticals. This guide provides an objective comparison of the performance of commonly used chelators, supported by experimental data, to aid in the selection of the most appropriate chelator for a given application.
The unique properties of ⁶⁸Ga, including its short half-life (68 minutes) and positron emission, make it an ideal radionuclide for Positron Emission Tomography (PET) imaging. The stability and in vivo performance of a ⁶⁸Ga-radiopharmaceutical are intrinsically linked to the efficacy of the bifunctional chelator used to securely bind the ⁶⁸Ga ion to a targeting biomolecule. This analysis focuses on a comparative evaluation of prominent macrocyclic and acyclic chelators, including DOTA, NOTA, and HBED-CC, highlighting their key characteristics in radiolabeling, stability, and in vivo behavior.
Performance Comparison of Key Bifunctional Chelators
The selection of a bifunctional chelator for ⁶⁸Ga is a trade-off between radiolabeling efficiency, complex stability, and the specific requirements of the targeting molecule and its intended clinical application. Macrocyclic chelators like DOTA and NOTA generally form highly stable complexes, while acyclic chelators such as HBED-CC can offer milder labeling conditions.
Radiolabeling Efficiency
The efficiency of incorporating ⁶⁸Ga into the chelator is paramount, especially given the short half-life of the radionuclide. Key parameters influencing radiolabeling yield are pH, temperature, and reaction time.
| Chelator | Typical Labeling Conditions | Radiochemical Yield (RCY) | Key Considerations |
| DOTA | pH 3.5-5.0, 80-100°C, 5-15 min | >95% | Requires heating, which may not be suitable for heat-sensitive biomolecules.[1][2] |
| NOTA | pH 3.5-5.5, Room Temperature, 5-10 min | >98% | Favorable for temperature-sensitive molecules due to efficient labeling at ambient temperatures.[3][4] |
| HBED-CC | pH 4.0-5.5, Room Temperature or mild heating (e.g., 95°C for 5 min for some automated syntheses), 5-10 min | >98% | Offers rapid labeling at room temperature, making it suitable for kit-based preparations.[5][6][7] |
| DFO | Near-neutral pH, 25°C, <5 min | Near-quantitative | Very efficient at room temperature and neutral pH, but may have lower in vivo stability compared to macrocycles. |
| THP | Near-neutral pH, 25°C, <5 min | Near-quantitative | Demonstrates excellent reactivity for ⁶⁸Ga complexation under mild conditions. |
Stability of ⁶⁸Ga-Chelator Complexes
The in vivo stability of the ⁶⁸Ga-radiopharmaceutical is crucial to prevent the release of free ⁶⁸Ga, which can lead to non-specific uptake and poor image quality. Stability is typically assessed through challenges with competing metal ions or ligands, such as in human serum or in the presence of transferrin.
| Chelator | In Vitro Stability (Human Serum) | Transchelation/Transmetalation Resistance | Key Findings |
| DOTA | High stability, >95% intact after 2 hours. | Shows some dissociation in the presence of apo-transferrin.[3] | Generally considered to have good but not exceptional kinetic inertness for ⁶⁸Ga. |
| NOTA | Excellent stability, >99% intact after 3 hours.[8] | Exhibits high resistance to transmetalation to transferrin.[3] | The Ga-NOTA complex is thermodynamically and kinetically very stable.[9] |
| HBED-CC | High stability reported in various studies. | Generally stable, though direct comparative data with macrocycles varies depending on the study. | The acyclic nature may theoretically lead to lower stability compared to macrocycles, but in practice, it forms a very stable complex. |
| PCTA | High stability, superior to DOTA.[3] | Shows better stability against transmetalation to transferrin compared to DOTA.[3] | A promising alternative with robust stability. |
Experimental Workflows and Methodologies
The successful preparation and evaluation of ⁶⁸Ga-radiopharmaceuticals rely on standardized and well-documented experimental protocols. Below are representative workflows and methodologies for key experimental procedures.
Gallium-68 Radiolabeling and Purification Workflow
The following diagram illustrates a typical workflow for the preparation of a ⁶⁸Ga-radiopharmaceutical, from the elution of the ⁶⁸Ge/⁶⁸Ga generator to the final quality control steps.
Detailed Experimental Protocols
1. Gallium-68 Labeling of a DOTA-conjugated Peptide (e.g., DOTA-TATE)
-
Materials: ⁶⁸Ge/⁶⁸Ga generator, cation exchange cartridge, DOTA-TATE peptide, sodium acetate (B1210297) buffer (1 M, pH 4.5), 5 M NaCl solution (spiked with HCl), heating block, sterile filters.
-
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Pass the eluate through a pre-conditioned cation exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Elute the ⁶⁸Ga³⁺ from the cartridge using a small volume of 5 M NaCl solution directly into a reaction vial containing the DOTA-TATE peptide dissolved in sodium acetate buffer.[3]
-
Heat the reaction mixture at 95°C for 5-10 minutes.[5]
-
After cooling, the product can be purified using a C18 solid-phase extraction (SPE) cartridge if necessary.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
2. Gallium-68 Labeling of a NOTA-conjugated Molecule (Room Temperature)
-
Materials: ⁶⁸Ge/⁶⁸Ga generator, NOTA-conjugate, sodium acetate or ammonium (B1175870) acetate buffer (pH 4.0-5.5), sterile vials.
-
Procedure:
-
Obtain purified and buffered ⁶⁸Ga³⁺ as described previously.
-
Add the ⁶⁸Ga³⁺ solution to a vial containing the NOTA-conjugated molecule dissolved in the appropriate buffer.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.[4]
-
Perform quality control to determine radiochemical purity. Purification is often not required due to high labeling efficiency.[10]
-
3. Gallium-68 Labeling of HBED-CC-PSMA
-
Materials: ⁶⁸Ge/⁶⁸Ga generator, HBED-CC-PSMA conjugate, sodium acetate buffer (1 M, pH 4.5), heating block (optional, for automated synthesis), C18 SPE cartridge.
-
Procedure:
-
Prepare the purified ⁶⁸Ga³⁺ solution.
-
Add the ⁶⁸Ga³⁺ to a solution of HBED-CC-PSMA in sodium acetate buffer.
-
The reaction can proceed at room temperature for 5-10 minutes. For some automated synthesis modules, a short heating step (e.g., 95°C for 5 minutes) may be employed.[5]
-
Purify the final product using a C18 SPE cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.[6]
-
Elute the purified ⁶⁸Ga-HBED-CC-PSMA from the cartridge with an ethanol (B145695)/water mixture and pass it through a sterile filter.
-
4. Serum Stability Assay
-
Procedure:
-
Incubate the purified ⁶⁸Ga-radiopharmaceutical in human serum at 37°C.
-
At various time points (e.g., 30, 60, 120 minutes), take aliquots of the mixture.
-
Precipitate the serum proteins using ethanol or acetonitrile.
-
Centrifuge the samples and analyze the supernatant using radio-HPLC or radio-TLC to determine the percentage of intact radiopharmaceutical.[11]
-
5. In Vitro Cell Uptake and Internalization Assay
-
Procedure:
-
Culture cells expressing the target of interest in appropriate multi-well plates.
-
Incubate the cells with a known concentration of the ⁶⁸Ga-radiopharmaceutical at 37°C for various time points.
-
To determine surface-bound versus internalized radioactivity, wash the cells with ice-cold buffer.
-
Treat one set of cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity.
-
Lyse the cells to measure the internalized radioactivity.
-
Measure the radioactivity in the surface-stripped fraction and the cell lysate using a gamma counter.[12][13]
-
Logical Framework for Chelator Selection
The choice of a bifunctional chelator is a multi-faceted decision. The following diagram provides a logical framework to guide the selection process based on key experimental and application-specific parameters.
Conclusion
The development of novel bifunctional chelators continues to expand the toolkit for creating advanced ⁶⁸Ga-based PET imaging agents. While DOTA remains a workhorse in the field, particularly when high-temperature labeling is feasible, chelators like NOTA and HBED-CC offer significant advantages for the development of user-friendly, kit-based radiopharmaceuticals and for labeling sensitive biological molecules. The optimal choice of chelator will always depend on a careful consideration of the specific application, the nature of the targeting vector, and the desired performance characteristics of the final radiopharmaceutical. This guide provides a foundational comparison to inform this critical decision-making process in the pursuit of more effective diagnostic imaging agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of 68Ga-NOTA-MSA by simple mixing using cold kits. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Rapid synthesis of 68Ga labeled PSMA-HBED-CC in high radiochemical yield | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Universally Applicable 68Ga-Labeling Technique for Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 68Ga-THP-PSMA: A PET Imaging Agent for Prostate Cancer Offering Rapid, Room-Temperature, 1-Step Kit-Based Radiolabeling | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of DO3A-Based Radiotracers
For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the development of radiopharmaceuticals. This guide provides an objective comparison of the biodistribution profiles of radiotracers based on the DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) macrocycle with commonly used alternatives, primarily DOTA (1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane). By presenting quantitative experimental data, detailed methodologies, and a visual representation of the experimental workflow, this guide aims to facilitate informed decisions in the design and selection of radiotracers for diagnostic and therapeutic applications.
Executive Summary
The selection of a chelator for a radiopharmaceutical profoundly impacts its in vivo behavior, influencing factors such as radiolabeling efficiency, stability, and ultimately, its biodistribution. This, in turn, affects the tracer's efficacy and safety profile. This guide focuses on the comparative biodistribution of DO3A-based radiotracers versus their DOTA-based counterparts, drawing on preclinical data from head-to-head comparative studies. The data presented herein highlights how the subtle structural differences between these chelators can lead to significant variations in tissue uptake and clearance, providing valuable insights for the development of next-generation radiopharmaceuticals.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data from comparative studies of DO3A-based and DOTA-based radiotracers. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and allows for a direct comparison of the in vivo performance of these chelating systems.
Table 1: Comparative Biodistribution of 225Ac-labeled OTSA101 Antibody with Different Chelators in Synovial Sarcoma Mouse Models. [1][2]
| Organ | 225Ac-DO3A-OTSA101 (%ID/g ± SD) | 225Ac-DOTA-OTSA101 (%ID/g ± SD) |
| Blood | 1.8 ± 0.2 | 2.1 ± 0.3 |
| Liver | 3.5 ± 0.4 | 4.2 ± 0.6 |
| Spleen | 1.5 ± 0.3 | 1.8 ± 0.2 |
| Kidneys | 8.9 ± 1.5 | 10.5 ± 2.1 |
| Lungs | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Tumor | 15.2 ± 2.8 | 18.5 ± 3.2 |
| Bone | 1.1 ± 0.2 | 1.4 ± 0.3 |
Data presented for 72 hours post-injection.
Table 2: Comparative Biodistribution of 68Ga-labeled RGD Peptides in Mice Bearing αvβ3-positive Tumors. [3][4]
| Organ | [68Ga]Oxo-DO3A-RGD (%ID/g ± SD) | [68Ga]DOTA-RGD (%ID/g ± SD) |
| Blood | 1.9 ± 0.4 | 1.2 ± 0.3 |
| Liver | 3.8 ± 0.7 | 2.5 ± 0.5 |
| Spleen | 0.9 ± 0.2 | 0.7 ± 0.1 |
| Kidneys | 15.1 ± 2.9 | 10.8 ± 2.2 |
| Lungs | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Tumor | 4.1 ± 0.8 | 5.2 ± 1.1 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 |
Data presented for 60 minutes post-injection.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Protocol 1: Biodistribution of 225Ac-labeled OTSA101 Antibody[1][2]
-
Animal Model: Female BALB/c nude mice bearing SYO-1 (synovial sarcoma) xenografts.
-
Radiotracer Administration: Mice were intravenously injected with approximately 100 kBq of 225Ac-DO3A-OTSA101 or 225Ac-DOTA-OTSA101.
-
Tissue Collection: At 24, 72, and 168 hours post-injection, mice were euthanized, and blood, major organs (liver, spleen, kidneys, lungs), tumor, and bone were collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample was measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.
Protocol 2: Biodistribution of 68Ga-labeled RGD Peptides[3][4]
-
Animal Model: Nude mice with subcutaneously xenografted human melanoma M21 (αvβ3 positive) tumors.
-
Radiotracer Administration: Anesthetized mice were injected via the tail vein with approximately 1-2 MBq of [68Ga]Oxo-DO3A-RGD or [68Ga]DOTA-RGD.
-
Tissue Collection: At 60 minutes post-injection, animals were sacrificed by cervical dislocation. Blood, tumor, and various organs were rapidly dissected, weighed, and placed in pre-weighed counting tubes.
-
Radioactivity Measurement: The radioactivity of the tissue samples was determined using a calibrated gamma counter.
-
Data Analysis: The tissue uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
To provide a clear understanding of the logical flow of a typical biodistribution study, the following diagram illustrates the key steps involved.
Caption: A generalized workflow for conducting in vivo biodistribution studies of radiotracers.
Signaling Pathways and Logical Relationships
While a specific signaling pathway is not the central focus of this comparative guide, the underlying principle of radiotracer biodistribution is governed by the interaction of the radiolabeled molecule with its biological target. For instance, in the case of RGD peptides, the targeting moiety (RGD) binds to αvβ3 integrins, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells. The choice of chelator (DO3A vs. DOTA) can influence the overall physicochemical properties of the radiotracer, such as its charge, lipophilicity, and size. These properties, in turn, can affect the tracer's pharmacokinetics, including its binding affinity to the target, blood clearance rate, and uptake in non-target organs like the kidneys and liver. The following diagram illustrates this logical relationship.
Caption: The influence of chelator choice on the biodistribution of a radiotracer.
References
- 1. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [⁶⁸Ga]NS₃-RGD and [⁶⁸Ga] Oxo-DO3A-RGD for imaging α(v)β₃ integrin expression: synthesis, evaluation, and comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Non-Specific Binding of DO3A-Conjugated Molecules
In the development of targeted radiopharmaceuticals and molecular imaging agents, ensuring high specificity to the target of interest is paramount for both efficacy and safety. Non-specific binding (NSB) to non-target tissues can lead to reduced imaging contrast, off-target toxicity, and misleading diagnostic information. This guide provides a comparative overview of methodologies to assess the non-specific binding of molecules conjugated with the chelator DO3A (1,4,7-tris(carboxymethyl)1,4,7,10-tetraazacyclododecane), offering a framework for researchers and drug developers.
Understanding Non-Specific Binding
Non-specific binding refers to the interaction of a conjugated molecule with proteins or receptors other than the intended target.[1] This phenomenon can obscure the specific signal, leading to a poor signal-to-noise ratio.[2] The primary goal in assessing NSB is to quantify this off-target accumulation and differentiate it from specific, receptor-mediated uptake. This is typically achieved through in vitro cell-based assays and in vivo biodistribution studies.[3][4]
A crucial technique in these assessments is the use of a "blocking" agent.[2][5] In a blocking experiment, an excess of an unlabeled version of the targeting molecule is co-administered with the radiolabeled conjugate. This unlabeled ligand saturates the specific target receptors, meaning any remaining binding of the radiolabeled molecule is considered non-specific.[1][6]
Comparative Performance of Chelators
While this guide focuses on DO3A, it is valuable to understand its performance in the context of other common macrocyclic chelators like DOTA. The choice of chelator can influence the overall charge, stability, and pharmacokinetic properties of the final conjugate, which in turn can affect non-specific binding.
A 2023 study directly compared DO3A-NHS-ester, p-SCN-Bn-DOTA, and p-SCN-Bn-DOTAGA for labeling an antibody with Actinium-225.[7] While all three showed similar stability in serum, biodistribution analysis revealed that the DO3A-conjugated antibody resulted in significantly lower tumor-absorbed doses compared to the DOTA and DOTAGA conjugates, suggesting differences in in vivo behavior that could be linked to non-specific interactions or clearance mechanisms.[7] However, another study noted that while DOTA is generally preferred for its stability with certain radiometals, DO3A derivatives can also produce stable complexes suitable for in vivo applications.[8]
Table 1: Comparative Biodistribution Data of Chelator-Antibody Conjugates
| Organ | [²²⁵Ac]Ac-DOTA-OTSA101 (%ID/g at 4d) | [²²⁵Ac]Ac-DOTAGA-OTSA101 (%ID/g at 4d) | [²²⁵Ac]Ac-DO3A-OTSA101 (%ID/g at 4d) |
| Blood | 16.9 ± 3.4 | 16.5 ± 8.4 | 10.3 ± 4.5* |
| Liver | 4.3 ± 0.9 | 4.0 ± 2.0 | 4.1 ± 2.4 |
| Spleen | 2.5 ± 0.9 | 2.2 ± 1.1 | 2.1 ± 1.2 |
| Kidney | 3.5 ± 0.6 | 3.2 ± 1.5 | 3.2 ± 1.7 |
| Tumor | 32.8 ± 7.3 | 30.4 ± 17.7 | 29.9 ± 16.5 |
*Data adapted from a study by Watabe et al. (2023).[7] Values are mean ± SD. The significantly lower blood concentration for the DO3A conjugate at day 4 suggests faster clearance or different non-specific interactions.
Experimental Protocols for Assessing Non-Specific Binding
Consistent and detailed protocols are essential for generating reproducible data. Below are standardized methodologies for in vitro and in vivo assessment.
In Vitro Saturation Binding Assay
This assay quantifies the binding affinity (Kd) and receptor density (Bmax) and distinguishes specific from non-specific binding using cell cultures.[9][10]
Methodology:
-
Cell Preparation: Culture two cell lines: one expressing the target receptor (Target-Positive) and a negative control line (Target-Negative). Plate cells in 24-well plates and grow to ~90% confluency.
-
Radioligand Preparation: Prepare serial dilutions of the DO3A-conjugated, radiolabeled molecule in binding buffer.
-
Assay Setup:
-
Total Binding: Add increasing concentrations of the radioligand to wells containing Target-Positive cells.
-
Non-Specific Binding: In a parallel set of wells with Target-Positive cells, add the same concentrations of radioligand plus a high concentration (e.g., 100-fold excess) of the corresponding non-radiolabeled molecule to block specific binding.[1]
-
Control: Add the highest concentration of radioligand to the Target-Negative cells to assess inherent binding to cells lacking the target.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[11]
-
Washing: Aspirate the media and rapidly wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis & Counting: Lyse the cells in each well and transfer the lysate to counting tubes. Measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts for each concentration.[1]
-
Plot the specific binding against the radioligand concentration and fit the data using a non-linear regression to determine Kd and Bmax.
-
References
- 1. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. appliedstemcell.com [appliedstemcell.com]
- 5. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DO3A tert-Butyl Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DO3A tert-butyl ester, a common chelating agent in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified with the following hazards:
Before handling, it is crucial to be familiar with the safety data sheet (SDS) and to implement the following precautionary measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] In case of accidental spills, vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container.[2] Prevent the product from entering drains, other waterways, or the soil.[2]
Storage Procedures
Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.
| Storage Condition | Recommendation |
| Temperature | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (4°C).[3] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2][3] |
| Compatibility | Store away from strong oxidizing agents.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[2] Do not dispose of this chemical in regular trash or down the drain.
Step 1: Waste Identification and Classification
-
Determine if the this compound waste is classified as hazardous. According to US EPA guidelines (40 CFR 261.3), chemical waste generators are responsible for this classification.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on local and state regulations, as these may vary.[2]
Step 2: Waste Segregation and Collection
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.
-
Use a designated, clearly labeled, and leak-proof container for accumulation. The container should be compatible with the chemical.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
Step 3: On-site Storage of Waste
-
Store the waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container remains closed except when adding waste.
Step 4: Scheduling a Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its identity and quantity.
Step 5: Documentation
-
Maintain a log of the accumulated waste, including the date and amount of each addition.
-
Keep copies of all disposal manifests provided by the waste disposal vendor.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
